Technical Documentation Center

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
  • CAS: 106910-82-1

Core Science & Biosynthesis

Foundational

Therapeutic Potential of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate: A Pharmacophore Hub in Medicinal Chemistry

The following technical guide details the therapeutic utility and synthetic application of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in medicinal chemistry. Executive Summary Ethyl 4-benzyl-5-oxomorpholine-3-carboxyla...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility and synthetic application of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in medicinal chemistry.

Executive Summary

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (and its corresponding free acid) serves as a critical chiral building block in modern drug discovery. It is not a standalone drug but a "privileged scaffold precursor" used to synthesize conformationally constrained peptidomimetics, neurokinin-1 (NK1) receptor antagonists, and kinase inhibitors. Its value lies in its ability to introduce a morpholin-3-one core—a structural motif that mimics the electronic and steric properties of peptides while offering superior metabolic stability and blood-brain barrier (BBB) permeability.

This guide analyzes the molecule’s role as a progenitor for bioactive libraries, detailing its synthesis, mechanistic applications in protease inhibition, and utility in CNS drug development.

Chemical Architecture & Pharmacophore Analysis

The molecule represents a constrained amino acid analog . By cyclizing a serine derivative, the flexible peptide backbone is locked into a six-membered morpholine ring. This rigidification reduces the entropic penalty of binding to protein targets (e.g., receptors, enzymes).

Structural Features & Functional Vectors[1]
  • C3-Carboxylate (Chiral Center): Derived from the chiral pool (typically L-Serine or D-Serine), this position directs the stereochemical vector of the drug. It serves as the attachment point for pharmacophores interacting with S1/S1' enzyme pockets.

  • N4-Benzyl Group: Acts as a removable protecting group or a hydrophobic anchor. In NK1 antagonists, this position is often substituted with bulky aromatic systems (e.g., bis-trifluoromethylphenyl) to occupy hydrophobic receptor clefts.

  • C5-Carbonyl (Lactam): Mimics the peptide bond (

    
    ) hydrogen bond acceptor capability but is resistant to proteolytic cleavage.
    
  • Morpholine Oxygen: Increases hydrophilicity compared to piperidines, lowering

    
     and improving solubility without compromising membrane permeability.
    
Visualization: Pharmacophore Derivatization Map

The following diagram illustrates how the core scaffold is functionalized to access distinct therapeutic classes.

PharmacophoreMap Core Ethyl 4-benzyl-5- oxomorpholine-3-carboxylate Vector1 C3-Carboxylate (Peptidomimetic Anchor) Core->Vector1 Amidation Vector2 N4-Position (Hydrophobic Domain) Core->Vector2 Debenzylation & Alkylation Vector3 Ring Fusion (Kinase Hinge Binder) Core->Vector3 Condensation Outcome1 Protease Inhibitors (e.g., HIV, Renin) Vector1->Outcome1 Outcome2 NK1/NK3 Antagonists (Neuropsychiatry) Vector2->Outcome2 Outcome3 EGFR Inhibitors (Oncology) Vector3->Outcome3

Figure 1: Functional vectors of the morpholin-3-one scaffold leading to distinct therapeutic classes.

Therapeutic Applications

A. Neuropsychiatry: NK1/NK3 Receptor Antagonists

The morpholin-3-one scaffold is a key intermediate in the synthesis of high-affinity antagonists for Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptors. These pathways modulate stress, anxiety, and emesis.

  • Mechanism: The morpholine ring positions critical aromatic groups (attached at N4 and C2/C3) to interact with the transmembrane loops of the G-protein coupled receptor (GPCR).

  • Case Study: In the synthesis of advanced pyridine-based NK1 antagonists (e.g., compounds related to Aprepitant or novel candidates described in US Patent 8,796,269 ), the (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid is "Intermediate 1."[1] It provides the chiral backbone that orients the "warhead" groups for precise receptor docking.

B. Peptidomimetics: Aspartyl Protease Inhibitors

Proteases often recognize specific amino acid sequences. By replacing a central amino acid (like Phenylalanine or Proline) with the 5-oxomorpholine-3-carboxylic acid unit, researchers create "non-cleavable" peptide mimics.

  • Target: Secreted Aspartyl Proteinases (SAPs) of Candida albicans or HIV-1 Protease.

  • Advantage: The lactam carbonyl (C5=O) mimics the peptide bond geometry, preserving hydrogen bonding with the enzyme's active site, while the ring structure prevents the enzyme from hydrolyzing the molecule. This increases the half-life and oral bioavailability of the inhibitor.

C. Oncology: EGFR Kinase Inhibitors

Fused derivatives, where the morpholin-3-one is annealed to quinazoline or thienopyridine rings, act as Epidermal Growth Factor Receptor (EGFR) inhibitors.

  • Role: The morpholine moiety often protrudes into the solvent-exposed region of the ATP-binding pocket, improving the drug's solubility—a common challenge with flat, aromatic kinase inhibitors.

Experimental Protocol: Self-Validating Synthesis

The synthesis of the core scaffold relies on a "chiral pool" strategy using L-Serine. This protocol ensures high enantiomeric purity, critical for biological activity.

Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Reaction Type: N-Alkylation followed by Intramolecular Cyclization.

Reagents & Materials
  • Starting Material: N-Benzyl-L-Serine (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 – 1.4 eq)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Solvent: Tetrahydrofuran (THF) / Water biphasic system or DMF.

Step-by-Step Methodology
  • Preparation: Charge a reactor with N-Benzyl-L-Serine (50.0 g) and THF (270 mL). Cool the solution to 0°C.

  • Base Addition: Add a pre-cooled aqueous solution of

    
     (3.0 eq) slowly, maintaining internal temperature 
    
    
    
    .
  • Acylation: Add Chloroacetyl chloride dropwise over 60 minutes.

    • Checkpoint: Monitor pH.[2] Maintain basicity (pH > 10) to scavenge HCl generated.

  • Cyclization (In Situ): The intermediate N-(2-chloroacetyl)-N-benzyl-serine cyclizes spontaneously under basic conditions via nucleophilic attack of the serine hydroxyl group on the chloroacetyl carbon.

    • Reaction Time: Stir at 0–5°C for 2–4 hours.

  • Workup: Acidify the aqueous phase with HCl (37%) to pH < 2 to precipitate the carboxylic acid product. Filter the slurry.[2][3][4][5]

  • Purification: Wash the filter cake with cold water and dry under vacuum at 45°C.

  • Esterification (Optional): To obtain the ethyl ester , reflux the acid in ethanol with catalytic sulfuric acid or thionyl chloride.

Mechanism of Cyclization

The following diagram details the reaction logic, ensuring the user understands the causality of the steps.

SynthesisMechanism Step1 N-Benzyl-L-Serine Intermediate Intermediate: N-(2-chloroacetyl)-N-benzyl-serine Step1->Intermediate pH > 10, 0°C Reagent + Chloroacetyl Chloride (Acylation) Product (S)-4-benzyl-5-oxomorpholine- 3-carboxylic acid Intermediate->Product Cyclization (-HCl) Action Intramolecular Nucleophilic Attack (Serine -OH attacks -CH2Cl)

Figure 2: Mechanistic pathway for the synthesis of the morpholin-3-one scaffold.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold attractive for drug development compared to a standard peptide chain.

PropertyLinear Peptide FragmentMorpholin-3-one ScaffoldTherapeutic Benefit
Conformation Flexible (High Entropy)Rigid (Low Entropy)Higher binding affinity (pre-organized).
Proteolytic Stability Low (Rapid hydrolysis)High (Lactam/Ether stable)Extended half-life (

).
H-Bond Potential Donor & AcceptorAcceptor Only (N is alkylated)Better membrane permeability (lower PSA).
Chirality VariableFixed (Chiral Pool)Specific receptor targeting.

References

  • Glaxo Group Ltd. (2014). Crystalline anhydrate forms of a pyridine derivative. US Patent 8,796,269. Link

    • Source of the detailed synthesis protocol for Intermedi
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Link

    • Review of morpholine utility in bioactive library gener
  • Trabocchi, A., et al. (2016). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. Link

    • Details the use of morpholin-3-ones in peptidomimetic diversity-oriented synthesis.
  • ChemicalBook. (2025). (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid Product Information. Link

    • Physical and chemical property verification.[3]

Sources

Exploratory

Role of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a Peptidomimetic Scaffold

Executive Summary In the realm of rational drug design, the transition from linear peptides to non-peptide peptidomimetics is a critical step for improving oral bioavailability, metabolic stability, and receptor selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the transition from linear peptides to non-peptide peptidomimetics is a critical step for improving oral bioavailability, metabolic stability, and receptor selectivity. Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate represents a high-value "privileged scaffold" in this domain.

This heterocyclic building block serves as a conformationally constrained analogue of amino acids (specifically serine or threonine derivatives). By locking the N-C


 and C

-C(O) bonds within a morpholin-3-one ring, this scaffold restricts the conformational space of the peptide backbone (

and

torsion angles), thereby reducing the entropic penalty of binding to biological targets. This guide details the structural rationale, validated synthetic protocols, and application strategies for deploying this scaffold in Diversity-Oriented Synthesis (DOS) and fragment-based drug discovery.

Structural & Mechanistic Rationale

The Morpholin-3-one Core

The 5-oxomorpholine-3-carboxylic acid core is effectively a cyclic amino acid surrogate. Unlike flexible linear peptides, the morpholinone ring enforces a specific secondary structure, often mimicking


-turns  or 

-turns
, which are frequent recognition motifs in protein-protein interactions (PPIs).
  • Conformational Lock: The ring structure restricts rotation around the N-C

    
     bond, fixing the local geometry.
    
  • H-Bonding Capability: The lactam carbonyl (C5=O) and the morpholine oxygen (O1) serve as fixed hydrogen bond acceptors, while the amide nitrogen (N4) is substituted (in this case with benzyl), removing a donor but adding a hydrophobic anchor.

  • Stereochemical Control: The C3 position is chiral.[1] Starting from L-serine yields the (S)-isomer, allowing for precise stereochemical matching with biological pockets.

Substituent Functionality[2]
  • Ethyl Ester (C3 Position): Acts as a protected carboxylate. It allows the molecule to be used as a C-terminal cap or, upon hydrolysis, as an acylating agent for chain elongation.

  • Benzyl Group (N4 Position): Mimics the side chain of phenylalanine or other hydrophobic residues. It is often critical for occupying hydrophobic pockets (e.g., the S1 or S1' sub-sites of proteases).

Design Logic Diagram

The following diagram illustrates the transition from a labile linear peptide to the robust morpholinone scaffold.

Peptidomimetic_Logic Linear Linear Peptide (High Entropy, Protease Labile) Constraint Cyclization Strategy (Morpholin-3-one Core) Linear->Constraint Conformational Restriction Scaffold Ethyl 4-benzyl-5-oxomorpholine -3-carboxylate Constraint->Scaffold Synthetic Execution Benefit High Affinity Metabolic Stability Scaffold->Benefit Biological Outcome

Figure 1: Logical flow for selecting the morpholinone scaffold to improve drug-like properties.

Synthetic Methodology

The synthesis of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a self-validating protocol rooted in the cyclization of N-alkylated amino acid derivatives. The following protocol is optimized for reproducibility and scalability.

Retrosynthetic Analysis

The scaffold is assembled via a "Build/Couple/Pair" strategy:

  • Precursor: N-Benzyl-L-Serine ethyl ester.

  • Reagent: Chloroacetyl chloride (dielectrophile).

  • Cyclization: Base-mediated intramolecular substitution.

Step-by-Step Protocol

Reagents:

  • N-Benzyl-L-Serine ethyl ester (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) for cyclization
    
  • Solvent: Dichloromethane (DCM) for acylation; DMF or THF for cyclization.

Workflow:

StepOperationCritical Parameter / Observation
1. Acylation Dissolve N-benzyl-L-serine ethyl ester in dry DCM at 0°C. Add TEA. Dropwise add chloroacetyl chloride.Maintain T < 5°C to prevent O-acylation side reactions. Monitor via TLC (formation of amide intermediate).[2]
2. Workup 1 Quench with water, extract with DCM, wash with brine. Dry over

.
Isolate the crude N-benzyl-N-(2-chloroacetyl)-serine ester.
3. Cyclization Dissolve intermediate in dry THF. Add NaH (1.2 eq) at 0°C under Argon. Stir at RT for 4-12h.Evolution of

gas. The alkoxide generated attacks the alkyl chloride to close the ring (Williamson ether synthesis type).
4. Purification Quench with sat.

. Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc).
Product is typically a viscous oil or low-melting solid. Verify by NMR (AB system for

protons).
Synthesis Pathway Diagram

Synthesis_Pathway Start N-Benzyl-L-Serine Ethyl Ester Step1 Acylation (Cl-CH2-COCl, TEA, DCM, 0°C) Start->Step1 Interm Intermediate: N-Benzyl-N-(2-chloroacetyl)-serine ester Step1->Interm Step2 Cyclization (NaH, THF, RT) Interm->Step2 Intramolecular SN2 Product Ethyl 4-benzyl-5-oxomorpholine -3-carboxylate Step2->Product

Figure 2: Synthetic route for the construction of the 5-oxomorpholine scaffold.

Peptidomimetic Applications & Utility[3]

Diversity-Oriented Synthesis (DOS)

This scaffold is a cornerstone in DOS libraries. The C3 position (alpha to the ester) is


 hybridized and chiral.
  • Functionalization: The proton at C3 is acidic enough to be removed by strong bases (e.g., LiHMDS), allowing for alkylation to create quaternary stereocenters.

  • Result: This generates "spiro" or highly substituted morpholinones that explore chemical space inaccessible to linear peptides.

Protease Inhibition

The 5-oxomorpholine ring mimics the transition state of peptide bond hydrolysis or occupies the binding pockets of proteases.

  • Mechanism: The benzyl group (N4) typically targets the S1 hydrophobic pocket of serine or cysteine proteases.

  • Example: Analogues of this scaffold have shown efficacy against Matrix Metalloproteinases (MMPs) and Cysteine Proteases (e.g., Cathepsin K), where the rigid core positions the warhead (if the ester is converted to an aldehyde or nitrile) into the active site.

Antimalarial Activity

Recent studies have identified benzyl-morpholine derivatives (specifically coupled with tetraoxane moieties) as potent antimalarials.

  • Case Study (N205): A benzylamino-morpholine derivative demonstrated low nanomolar

    
     against Plasmodium falciparum. The morpholine ring provided improved metabolic stability compared to earlier linear amine analogues [1].
    
Comparative Data: Stability & Binding
FeatureLinear Peptide (Phe-Ser)Morpholinone ScaffoldAdvantage
Rotatable Bonds High (>5)Low (1-2)Reduced entropic cost of binding.
Proteolytic Stability Low (

< 30 min in plasma)
High (

> 4h)
Amide bond is sequestered in ring.
H-Bond Donors High (Solvation penalty)Reduced (N is capped)Better membrane permeability.

References

  • Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205. Source: Bioorganic & Medicinal Chemistry (2018).[3] URL:[Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Source: Frontiers in Chemistry (2018). URL:[Link]

  • Morpholine-containing molecular scaffolds of our in-house library. Source: ResearchGate (Guarna & Trabocchi Groups). URL:[Link]

  • Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids. Source: Comptes Rendus Chimie (2014). URL:[Link]

Sources

Foundational

The 5-Oxomorpholine-3-Carboxylate Scaffold: A Master Key for Conformational Restriction in Drug Discovery

The following technical guide provides an in-depth review of 5-oxomorpholine-3-carboxylate derivatives , structured for senior researchers and drug discovery professionals. Executive Summary In the pursuit of high-affini...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 5-oxomorpholine-3-carboxylate derivatives , structured for senior researchers and drug discovery professionals.

Executive Summary

In the pursuit of high-affinity small molecule inhibitors, conformational restriction remains a dominant strategy to minimize the entropic penalty of ligand binding. The 5-oxomorpholine-3-carboxylic acid scaffold (also referred to as 3-carboxymorpholin-5-one) has emerged as a privileged chemotype in this domain. Acting as a cyclic, constrained analogue of serine or aspartic acid , this scaffold offers a unique combination of metabolic stability, defined stereochemistry, and hydrogen-bond accepting capability.

This guide analyzes the structural utility of this scaffold, details the industrial-standard synthesis via the "Chiral Pool" approach, and reviews its application in developing selective mTOR/PI3K inhibitors and peptidomimetics.

Part 1: Structural Significance & Chemical Space

The "Constrained Serine" Paradigm

The 5-oxomorpholine-3-carboxylate core is structurally significant because it rigidly fixes the


 (psi) and 

(phi) torsion angles of the amino acid backbone. Unlike flexible linear peptides, this lactam-ether hybrid locks the molecule into a specific conformation that mimics the

-turn
of proteins.
  • H-Bonding Network: The lactam carbonyl (C5=O) acts as a hydrogen bond acceptor, while the ether oxygen (O1) influences the electronic distribution and solubility profile.

  • Stereochemical Control: Because it is synthesized from chiral amino acids (typically L-Serine or D-Serine), the C3 position retains high optical purity, which is critical for target selectivity.

  • Bioisosterism: It serves as a bioisostere for diketopiperazines and 5-oxopyrrolidines (pyroglutamic acid), but with improved solubility due to the morpholine oxygen.

Pharmacophore Mapping

In medicinal chemistry, this scaffold is often deployed to:

  • Rigidify Linkers: Replacing a flexible ethylenediamine or glycine linker to reduce off-target binding.

  • Protect against Proteolysis: The cyclic lactam is resistant to standard peptidases.

  • Enhance Selectivity: As seen in mTOR inhibitors, the morpholine oxygen can engage in specific water-mediated H-bonds that carbocyclic analogs cannot.

Part 2: Synthetic Methodologies

While multicomponent reactions (like Ugi-Joullié) exist for morpholine derivatives, the Chiral Pool Synthesis starting from Serine is the gold standard for generating the 5-oxomorpholine-3-carboxylate core with high enantiomeric excess (ee).

The Chiral Pool Route (Serine Cyclization)

The most robust method involves the N-alkylation/acylation of N-benzyl-serine with chloroacetyl chloride, followed by base-mediated cyclization.

SynthesisWorkflow Serine L-Serine (Chiral Precursor) NBenzyl N-Benzyl-L-Serine Serine->NBenzyl Reductive Amination (PhCHO, NaBH4) Intermediate N-Chloroacetyl Intermediate NBenzyl->Intermediate + Chloroacetyl Chloride Chloro Chloroacetyl Chloride (Cyclizing Agent) Cyclization Base-Mediated Cyclization (NaH/KOtBu) Intermediate->Cyclization Intramolecular Alkylation Scaffold 5-Oxomorpholine- 3-Carboxylate Cyclization->Scaffold Yield: ~70-80% >98% ee

Figure 1: Step-wise synthesis of the 5-oxomorpholine-3-carboxylate scaffold ensuring stereochemical retention.

Part 3: Medicinal Chemistry Applications[4][5][6]

Case Study: mTOR/PI3K Inhibition

A landmark application of this scaffold was demonstrated in the development of selective mTOR inhibitors .[1] Researchers sought to improve the selectivity of triazine-based inhibitors. By replacing a flexible side chain with the rigid (S)-5-oxomorpholine-3-carboxylic acid, they achieved:

  • Entropy Reduction: The pre-organized conformation reduced the energy penalty of binding to the ATP-binding pocket.

  • Selectivity: The scaffold discriminated between mTOR and the structurally similar PI3K

    
     kinase.
    
Peptidomimetics & Protease Inhibition

The scaffold is widely used to mimic the P2' or P3' residues in protease inhibitors. The 3-carboxylate allows for further coupling to P1 pharmacophores, while the 5-oxo group mimics the peptide bond carbonyl without being hydrolyzable.

Part 4: Experimental Protocols

Protocol: Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Based on methodologies adapted from J. Med.[1] Chem. 2019 and related patents.

Reagents:

  • N-Benzyl-L-serine (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion, 2.5 equiv)

  • THF (anhydrous) and DMF.

Step-by-Step Workflow:

  • Acylation:

    • Dissolve N-benzyl-L-serine in anhydrous THF/DMF (4:1 ratio) under nitrogen atmosphere at 0°C.

    • Add chloroacetyl chloride dropwise over 30 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: Monitor by LC-MS for the formation of the N-(2-chloroacetyl) intermediate.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Carefully add NaH portion-wise (Caution: Hydrogen gas evolution).

    • Stir at 0°C for 30 minutes, then heat to 60°C for 4-6 hours.

    • Mechanism:[2] The alkoxide generated from the serine hydroxyl attacks the alkyl chloride, closing the morpholine ring.

  • Workup & Purification:

    • Quench with saturated NH4Cl solution.

    • Adjust pH to ~3 with 1N HCl.

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH gradient).

Yield Expectation: 65–75% Characterization: 1H NMR should show the characteristic AB quartet of the O-CH2-C=O protons (approx. 4.1 ppm) and the chiral proton at C3.

Part 5: Data Summary & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) when replacing flexible linkers with the 5-oxomorpholine scaffold in a theoretical kinase inhibitor series (based on mTOR inhibitor data).

Compound IDLinker/Scaffold TypeConformational FreedomIC50 (Target Kinase)Selectivity Ratio
Cmpd-Linear Glycine-Serine (Linear)High (Flexible)120 nM1.0x (Baseline)
Cmpd-Pro Proline (Cyclic)Moderate45 nM5.2x
Cmpd-5-Oxo 5-Oxomorpholine-3-COOH Rigid (Locked) 8 nM 24.5x
Cmpd-Pip Piperazine-2-oneRigid (No Ether O)65 nM8.0x

Interpretation:

  • Potency: The 5-oxomorpholine analog (Cmpd-5-Oxo ) shows a 15-fold improvement over the linear analog due to reduced entropic penalty.

  • The "Ether Effect": Comparing Cmpd-5-Oxo to Cmpd-Pip (Piperazine) reveals that the oxygen atom contributes significantly (likely via solvation or direct H-bonding), improving potency from 65 nM to 8 nM.

SAR Logic Flow

SAR_Logic Core 5-Oxomorpholine-3-COOH Core Scaffold Pos3 Position 3 (COOH): Vector for Pharmacophore (Warhead Attachment) Core->Pos3 Pos4 Position 4 (N-Subst): Solubility & Lipophilicity Tuning Core->Pos4 Pos5 Position 5 (C=O): H-Bond Acceptor (Backbone Mimic) Core->Pos5 Ring Morpholine Ring: Conformational Lock (Entropy Reduction) Core->Ring

Figure 2: Functional dissection of the scaffold for medicinal chemistry optimization.

References

  • Beaufils, F., et al. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor.[1][2] Journal of Medicinal Chemistry.

  • Agios Pharmaceuticals.Therapeutically active compounds and their methods of use (IDH1 Inhibitors). WO2013107291A1.
  • ChemicalBook.
  • PubChem.

Sources

Exploratory

Biological activity profile of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Topic: Biological Activity Profile of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Privileged Scaffold for Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Profile of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for Peptidomimetic and Heterocyclic Therapeutics[1]

Executive Summary

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-82-1) represents a critical chiral building block in medicinal chemistry. While often categorized as a synthetic intermediate, its structural features—a morpholine core, a benzyl hydrophobic handle, and a reactive ethyl ester—endow it with significant pharmacological potential.[1] This guide analyzes its utility not merely as a precursor, but as a privileged scaffold capable of generating diverse bioactive agents, particularly in the realms of antimicrobial and anticancer therapeutics.[1]

This document synthesizes the compound's direct biological profile with its proven role in generating high-potency derivatives (hydrazides, oxadiazoles, and peptidomimetics), supported by validated synthetic protocols and mechanistic insights.[1]

Chemical Identity & Structural Significance (SAR)

The biological activity of this compound is dictated by three pharmacophoric zones. Understanding these zones is essential for rational drug design.

FeatureStructural ZonePharmacological Function
Core Scaffold 5-Oxomorpholine ringActs as a constrained peptidomimetic (mimicking Proline/Serine turns), improving metabolic stability against proteases.
Hydrophobic Tail

-Benzyl group
Facilitates membrane permeability and hydrophobic binding in enzyme active sites (e.g., kinase pockets).[1]
Reactive Head C-3 Ethyl EsterThe primary site for diversification. While the ester itself has moderate lipophilicity (LogP ~1.5–2.0), its conversion to amides/hydrazides unlocks nanomolar potency.[1]
SAR Visualization: The Derivatization Tree

The following diagram illustrates how the ethyl ester serves as the "Gateway" to three distinct bioactive classes.

SAR_Tree Ester Ethyl 4-benzyl-5-oxomorpholine- 3-carboxylate (Precursor Scaffold) Hydrazide Morpholine-3-carbohydrazide (Intermediate) Ester->Hydrazide Hydrazine Hydrate (Nucleophilic Substitution) Amide Carboxamide Derivatives (Peptidomimetics) Ester->Amide Aminolysis (Target: Kinases) Heterocycle 1,3,4-Oxadiazoles / Triazoles (High Potency) Hydrazide->Heterocycle Cyclization (Target: Antimicrobial)

Figure 1: The divergent synthesis pathway transforming the ethyl ester scaffold into bioactive pharmacophores.[1]

Pharmacological Profile[2][3][4]

Antimicrobial Activity

While the ethyl ester exhibits baseline activity due to its ability to permeate bacterial membranes, its hydrazide and oxadiazole derivatives are the primary drivers of potency.[1]

  • Mechanism: Morpholine derivatives often interfere with bacterial cell wall synthesis or fungal sterol biosynthesis (similar to morpholine antifungals like Amorolfine).[1]

  • Observed Activity: Derivatives synthesized from this scaffold have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis) with MIC values often ranging between 12.5 – 50 µg/mL [1].[1]

  • Fungal Targets: The benzyl-morpholine moiety is structurally relevant for binding to CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal survival.

Anticancer Potential (Leukemia & Cytotoxicity)

Research into pyrrolo[1,2-a]quinoxaline derivatives, which share the morpholine-carboxylate lineage, indicates significant cytotoxicity against leukemia cell lines.[1]

  • Cell Lines: Activity has been documented against Jurkat (T-cell leukemia) and K562 (myeloid leukemia) lines [2].[1]

  • Mode of Action: The 5-oxomorpholine core acts as a constrained amino acid mimic, potentially inhibiting specific proteases or signaling kinases involved in cell proliferation. The ethyl ester group, when hydrolyzed intracellularly to the free acid, may also chelate metal ions in metalloproteases.[1]

Quantitative Data Summary (Derivative Classes)

Note: Values represent optimal derivatives generated from the ethyl ester scaffold.

Biological TargetDerivative ClassActivity MetricReference Grounding
Staphylococcus aureusHydrazone/Schiff BaseMIC: 10–25 µg/mL[1][3]
Candida albicans1,3,4-OxadiazoleMIC: 8–16 µg/mL[3]
Jurkat (Leukemia)Fused QuinoxalineIC50: 2–10 µM[2]

Experimental Protocols

Synthesis Validation (Self-Validating Protocol)

Objective: Synthesize ethyl 4-benzyl-5-oxomorpholine-3-carboxylate from N-benzyl-L-serine. Rationale: This route ensures chiral retention (S-configuration), essential for biological recognition.[1]

  • Reactants: Dissolve N-benzyl-L-serine (1.0 eq) in THF. Cool to 0°C.

  • Acylation: Add

    
     (3.0 eq) followed by dropwise addition of chloroacetyl chloride  (1.4 eq). Control: Maintain Temp < 5°C to prevent polymerization.
    
  • Cyclization: The intermediate undergoes intramolecular

    
     displacement to close the morpholine ring.
    
  • Workup: Acidify to pH < 2 with HCl. Extract with ethyl acetate.

  • Validation:

    • TLC:

      
       ~0.4 (Hexane:EtOAc 1:1).[1]
      
    • HPLC: Purity > 98% required for biological assay.

Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Compound Dilution: Dissolve the ethyl ester in DMSO. Prepare serial two-fold dilutions in Mueller-Hinton broth (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

    • Validation Control: Ciprofloxacin (Positive Control) must show MIC within 0.12–0.5 µg/mL.[1]

Mechanism of Action: The "Trojan Horse" Hypothesis

The ethyl ester likely functions as a prodrug in cellular systems.

Mechanism Extracellular Extracellular Space (Lipophilic Ester) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane High Permeability Intracellular Cytosol (Esterase Hydrolysis) Membrane->Intracellular Entry Target Target Binding (Free Acid / Amide) Intracellular->Target Active Species Generation

Figure 2: Proposed cellular uptake and activation pathway.

Explanation: The ethyl ester serves to mask the polar carboxylic acid, allowing the molecule to cross the lipid bilayer.[1] Once inside the cell, non-specific esterases hydrolyze the ethyl group, releasing the free acid (or allowing the scaffold to bind if derivatized), which then interacts with polar residues in the target enzyme's active site.[1]

Future Outlook & Strategic Recommendations

For drug development professionals, this scaffold offers two distinct optimization pathways:

  • Fragment-Based Drug Design (FBDD): Use the 5-oxomorpholine core as a rigid linker to connect two pharmacophores (e.g., a kinase hinge binder and a solvent-exposed tail).

  • Covalent Inhibition: Modify the C-3 position to include an acrylamide "warhead" to target cysteine residues in specific oncogenic proteins.

References

  • Synthesis and antimicrobial activity of 4-benzyloctahydropyrrolo-[3,4-b][1,4]oxazine derivatives. Der Pharma Chemica. (2014). Link

  • Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives. European Journal of Medicinal Chemistry. (2016). Link

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules. (2022).[1][2] Link

  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica. (2013). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

This response is structured as a technical application note for professional researchers, adhering to the requested persona and formatting guidelines. Abstract & Strategic Context Ethyl 4-benzyl-5-oxomorpholine-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

This response is structured as a technical application note for professional researchers, adhering to the requested persona and formatting guidelines.

Abstract & Strategic Context

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (and its corresponding free acid) serves as a critical chiral building block in the synthesis of peptidomimetics and neurokinin receptor antagonists. The morpholinone scaffold provides a rigid conformation that mimics the turn structures of proteins, making it invaluable in structure-activity relationship (SAR) studies.

This protocol details a robust, scalable synthesis route.[1] While many commercial routes stop at the carboxylic acid, this guide extends the workflow to the ethyl ester, facilitating its immediate use in lipophilic coupling reactions. The methodology prioritizes impurity control—specifically minimizing the dimerization of the serine precursor—and ensures high enantiomeric excess (ee) retention.

Safety & Pre-requisites (Expertise & Experience)

Operational Hazard Assessment:

  • Chloroacetyl Chloride: A potent lachrymator and corrosive agent. All transfers must occur within a certified fume hood. Use acid-resistant gloves (e.g., butyl rubber) and a full-face shield.

  • Exotherm Control: The cyclization step is highly exothermic. Failure to control temperature (

    
    ) during acyl chloride addition results in the formation of acyclic byproducts and racemization of the chiral center.
    

Critical Process Parameters (CPPs):

  • pH Monitoring: The cyclization efficiency is pH-dependent. Maintaining basicity during the initial acylation is crucial to scavenge HCl, but the final ring closure requires careful pH modulation.

  • Water Content: The esterification step is equilibrium-driven; anhydrous conditions are required to drive yield.

Synthesis Protocol

Stage 1: Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

Rationale: Direct cyclization of the amino acid precursor is more atom-efficient than post-cyclization benzylation.

Reagents & Stoichiometry Table:

ReagentEquiv.[2][3]RoleCritical Specification
N-Benzyl-L-serine1.0Starting MaterialHigh purity (>98%) to prevent side-reactions
Chloroacetyl chloride1.4Cyclizing AgentFreshly distilled or high-grade; lachrymator
Potassium Carbonate (

)
3.0BasePre-cooled aqueous solution
THF6.1 volSolventHPLC Grade
NaOH (50 wt%)As req.pH AdjusterFor final cyclization pH > 13.5

Step-by-Step Methodology:

  • Reactor Setup: Charge a jacketed glass reactor with N-benzyl-L-serine (1.0 eq.) and Tetrahydrofuran (THF) (6.1 volumes relative to mass). Initiate stirring (overhead stirrer, 250 rpm) to ensure suspension homogeneity.

  • Base Addition: Cool the mixture to 0–5°C . Slowly add a pre-cooled aqueous solution of Potassium Carbonate (3.0 eq.) over 20 minutes.

    • Expert Insight: Pre-cooling prevents localized heating which can degrade the serine derivative.

  • Acylation (The Critical Step): Charge Chloroacetyl chloride (1.4 eq.) into a pressure-equalizing addition funnel. Add dropwise to the reactor while strictly maintaining the internal temperature below 5°C .

    • Process Check: Age the biphasic mixture at 0–5°C for 30 minutes. Analyze an aliquot via HPLC. If unreacted N-benzyl-L-serine is >6%, add a supplemental charge of chloroacetyl chloride.[2]

  • Cyclization: Once the intermediate formation is confirmed, slowly add 50 wt% NaOH solution, keeping the temperature between 5–10°C , until the pH stabilizes above 13.5 .

    • Mechanism:[1][2][3] The high pH promotes the intramolecular displacement of the chloride by the hydroxyl group of the serine side chain (Williamson ether synthesis type mechanism) to close the morpholine ring.

  • Workup:

    • Warm to 25°C. Wash with heptane (2x) to remove organic impurities.[2] Discard the organic (upper) phase.[2]

    • Cool the aqueous phase to -5°C. Acidify with 37% HCl to pH < 2. This precipitates the product.[4]

    • Filter the resulting slurry.[2][3] Wash the cake with cold water. Dry under vacuum at 40–45°C.[2]

Stage 2: Esterification to Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Rationale: Fischer esterification is selected for its simplicity and high yield, avoiding the toxicity of diazoalkanes.

Reagents:

  • (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (Product of Stage 1)

  • Absolute Ethanol (Excess, solvent & reagent)

  • Thionyl Chloride (

    
    ) or conc. 
    
    
    
    (Catalyst)

Step-by-Step Methodology:

  • Preparation: Suspend the dried carboxylic acid intermediate in Absolute Ethanol (10 volumes).

  • Catalyst Addition: Cool the solution to 0°C. Add Thionyl Chloride (1.2 eq.) dropwise.

    • Note:

      
       reacts with ethanol to generate anhydrous HCl in situ, driving the reaction while scavenging water produced during esterification.
      
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1) until the acid spot disappears.

  • Isolation:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate.

    • Wash with saturated

      
       (to neutralize residual acid) and brine.
      
    • Dry over

      
       and concentrate to yield the Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate  as a pale oil or low-melting solid.
      

Visualization of Workflow

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

SynthesisProtocol Start Start: N-Benzyl-L-Serine Acylation Acylation Step (Chloroacetyl Chloride, <5°C) Start->Acylation THF, K2CO3 Check QC Check: HPLC (SM < 6%) Acylation->Check Check->Acylation Fail (Add reagent) Cyclization Cyclization (NaOH, pH > 13.5) Check->Cyclization Pass Isolation Acid Precipitation (HCl, pH < 2) Cyclization->Isolation Workup Esterification Esterification (EtOH, SOCl2, Reflux) Isolation->Esterification Dry Intermediate FinalProduct Final Product: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Esterification->FinalProduct Workup & Concentration

Figure 1: Process flow diagram for the synthesis of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, highlighting critical quality control points (QC Check).

References

  • Li, R., Wei, Q., Wang, X., Ge, Z., & Li, R. (2017).[1] An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives. Synthesis, 49, 4341-4349.[1] Retrieved from [Link]

  • PubChem. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (Related Structure Safety Data). Retrieved from [Link]

Sources

Application

Reaction conditions for the hydrolysis of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

This Application Note and Protocol details the hydrolysis of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate to its corresponding carboxylic acid, 4-benzyl-5-oxomorpholine-3-carboxylic acid . This transformation is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the hydrolysis of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate to its corresponding carboxylic acid, 4-benzyl-5-oxomorpholine-3-carboxylic acid . This transformation is a critical step in synthesizing morpholine-based peptidomimetics and chiral building blocks.

Part 1: Strategic Considerations & Mechanistic Insight

The substrate contains three reactive features: an ethyl ester , a 5-oxo (lactam) ring , and a tertiary amine (N-benzyl). The primary challenge is chemoselectivity: hydrolyzing the ester without opening the lactam ring or causing racemization at the C3 chiral center (if using chiral starting material).

  • Lactam Stability : The 5-oxomorpholine ring is a six-membered lactam, which is generally more stable than smaller lactams (e.g., beta-lactams) but can still undergo ring-opening hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures.

  • Stereochemical Integrity (C3) : The C3 proton is

    
     to both the carboxylate and the amide nitrogen. While less acidic than a standard 1,3-dicarbonyl 
    
    
    
    -proton, it is susceptible to enolization under strongly basic conditions, leading to racemization.
  • Solubility : The ethyl ester is lipophilic (soluble in organic solvents), while the product (carboxylic acid) is amphoteric but generally polar. A biphasic or miscible co-solvent system is required.

Part 2: Experimental Protocols

Two methods are provided. Method A is the recommended standard for research-scale synthesis (mg to g scale) prioritizing purity and stereochemical retention. Method B is a robust industrial-style protocol suitable for scale-up, derived from process chemistry data.

Method A: Mild Hydrolysis (Lithium Hydroxide)

Recommended for: Chiral substrates, small-scale optimization, and high-purity requirements.

Reagents:

  • Substrate: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 – 1.5 equiv)

  • Solvent: THF / Water (3:1 v/v)

  • Acid: 1N HCl (for workup)

Step-by-Step Protocol:

  • Dissolution : Dissolve the ethyl ester in THF (approx. 10 mL per gram of substrate) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Saponification : Dissolve LiOH·H₂O in the calculated volume of water. Add this aqueous solution dropwise to the stirring THF solution.

    • Note: The mixture may become cloudy but should remain stirrable.

  • Reaction : Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours .

    • Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or HPLC. The ester spot (higher R_f) should disappear, replaced by the baseline acid spot.

  • Quench & Workup :

    • Cool the mixture back to 0°C .

    • Carefully acidify with 1N HCl to pH 2–3 . Do not use concentrated acid to avoid lactam hydrolysis.

    • Evaporate the bulk of the THF under reduced pressure (rotary evaporator, bath < 30°C).

  • Extraction : Extract the remaining aqueous slurry with Ethyl Acetate (3 x volumes).

  • Drying : Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Result : The product typically yields a white to off-white solid.

Method B: Scale-Up Hydrolysis (Sodium Hydroxide)

Recommended for: Multi-gram scale, racemic substrates, or cost-sensitive processes.

Reagents:

  • Substrate: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

  • Base: 2N NaOH (aqueous)

  • Solvent: Methanol / Water (or THF/Water)

Step-by-Step Protocol:

  • Setup : Charge the reactor with the ester and Methanol (5 vol). Cool to 0–5°C .[1]

  • Addition : Slowly add 2N NaOH (1.5 equiv) while maintaining the internal temperature < 10°C .

    • Critical: High temperature during base addition promotes racemization.

  • Aging : Stir at 0–10°C for 30 minutes, then warm to 20°C. Stir until conversion is complete (typically < 2 hours).

  • Phase Separation (Optional) : If impurities are present, wash the basic aqueous solution with Heptane or MTBE to remove non-polar byproducts (unreacted ester or benzyl impurities).

  • Precipitation :

    • Cool the aqueous phase to 0°C .

    • Slowly add 37% HCl (or 6N HCl) to adjust pH to < 2, keeping temperature < 10°C .

    • Stir the resulting slurry for 1–4 hours at 0°C to maximize yield.

  • Isolation : Filter the solid precipitate. Wash the cake with cold water. Dry under vacuum at 40–45°C.[1]

Part 3: Reaction Data & Troubleshooting

Table 1: Comparative Reaction Conditions

ParameterMethod A (LiOH/THF)Method B (NaOH/MeOH)
Base Strength MildStrong
Solvent System Homogeneous (mostly)Miscible / Polar
Temp Control 0°C

RT
Strictly < 10°C (during addition)
Risk of Racemization LowModerate (if temp spikes)
Workup Extraction requiredPrecipitation possible
Typical Yield 85–95%80–90%

Part 4: Process Logic Visualization

HydrolysisWorkflow Start Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Solvent Dissolve in THF/Water (3:1) Cool to 0°C Start->Solvent BaseAdd Add LiOH (1.2 equiv) Dropwise Solvent->BaseAdd React Stir at RT (2-4 h) Monitor TLC BaseAdd->React Check Conversion Complete? React->Check Check->React No (Add more time/base) Acidify Cool to 0°C Acidify to pH 2-3 with 1N HCl Check->Acidify Yes Extract Evaporate THF Extract with EtOAc Acidify->Extract Product 4-benzyl-5-oxomorpholine-3-carboxylic acid (Solid) Extract->Product

Figure 1: Logical workflow for the mild hydrolysis of the ethyl ester substrate.

Part 5: Quality Control & Characterization

  • HPLC : Use a C18 column with a gradient of Water (0.1% TFA) / Acetonitrile (0.1% TFA). The acid will elute earlier than the ethyl ester.

  • NMR :

    • ¹H NMR (DMSO-d₆) : Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). The benzyl CH₂ (AB system) and morpholine ring protons should remain distinct.

    • ¹³C NMR : The carbonyl signal for the acid (approx. 170–172 ppm) will shift slightly relative to the ester.

  • Storage : The acid product is stable but should be stored at 2–8°C to prevent slow decarboxylation or degradation over long periods.

References

  • ChemicalBook . (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid Synthesis Protocol. Retrieved from

    • Key Insight: Provides industrial conditions for the synthesis and acidification (pH < 2
  • BLD Pharm . Ethyl 4-Benzyl-5-oxomorpholine-3-carboxylate Product Data. Retrieved from

    • Key Insight: Verification of the starting material commercially available as the ethyl ester.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Key Insight: General stability of benzyl and ethyl esters under hydrolytic conditions.

Sources

Method

Using ethyl 4-benzyl-5-oxomorpholine-3-carboxylate as a chiral building block

Abstract This application note details the strategic utilization of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106973-40-4) as a versatile chiral scaffold in drug discovery. Derived from the chiral pool (L-serine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106973-40-4) as a versatile chiral scaffold in drug discovery. Derived from the chiral pool (L-serine), this heterocycle offers a conformationally constrained morpholine core essential for peptidomimetics and Neurokinin-1 (NK1) receptor antagonists. This guide provides validated protocols for its synthesis, stereoselective functionalization, and integration into peptide backbones, emphasizing the preservation of optical purity at the C3 stereocenter.[1]

Structural Analysis & Strategic Value

The morpholin-3-one scaffold represents a "privileged structure" in medicinal chemistry. The specific derivative ethyl 4-benzyl-5-oxomorpholine-3-carboxylate offers three distinct vectors for chemical modification, making it a powerful template for library generation.

FeatureChemical VectorStrategic Application
C3 Stereocenter Chiral HandleDerived from L-Serine (

-isomer). Directs stereochemistry of incoming substituents via 1,4-induction.[1]
C5 Lactam Carbonyl ReactivityActs as a rigidifier.[1] Can be reduced to a secondary amine (morpholine) or alkylated at the C6 position.[1]
C3 Ester Orthogonal ProtectionAllows for hydrolysis and subsequent peptide coupling without affecting the lactam ring.[1]
N4 Benzyl Protecting GroupProvides steric bulk and UV activity for purification; removable via hydrogenolysis (

).[1]
Mechanistic Insight: Conformational Control

Unlike flexible linear peptides, the 5-oxomorpholine ring locks the N-C


 bond in a fixed conformation.[1] When incorporated into a peptide chain, it mimics a proline-like turn but with increased solubility and metabolic stability due to the ether oxygen.[1]

Protocol A: De Novo Synthesis from L-Serine

Objective: Synthesize (S)-ethyl 4-benzyl-5-oxomorpholine-3-carboxylate with >98% ee. Precursor: N-Benzyl-L-Serine Ethyl Ester.

Reagents & Materials
  • Starting Material: N-Benzyl-L-Serine Ethyl Ester (1.0 equiv)

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Workflow
  • N-Acylation:

    • Dissolve N-Benzyl-L-Serine Ethyl Ester in anhydrous THF/DCM (1:1) at 0°C.

    • Add triethylamine (1.5 equiv) followed by dropwise addition of chloroacetyl chloride.[1]

    • Critical Control Point: Maintain temperature <5°C to prevent O-acylation side products.[1]

    • Stir for 2 hours. Quench with water, extract with DCM, and concentrate to yield the intermediate N-benzyl-N-(2-chloroacetyl)-L-serine ethyl ester .

  • Cyclization (Williamson Ether Type):

    • Dissolve the crude intermediate in anhydrous THF (dilute solution, ~0.05 M, to favor intramolecular reaction).

    • Cool to 0°C under Nitrogen.[1]

    • Add NaH (1.2 equiv) portion-wise.[1] The solution will bubble (

      
       gas).[1]
      
    • Allow to warm to RT and stir for 4–6 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 1:1).[1] The product is less polar than the open-chain intermediate.[1]

  • Workup & Purification:

    • Quench carefully with saturated

      
      .[1]
      
    • Extract with EtOAc (

      
      ).[1] Wash combined organics with brine.[1]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (

      
      , 20-40% EtOAc in Hexane).
      

Yield Expectation: 75–85% Chiral Integrity: The C3 stereocenter is preserved because the reaction occurs at the side-chain hydroxyl (nucleophile) and the amide nitrogen, leaving the chiral alpha-carbon untouched.

Protocol B: Stereoselective C6-Alkylation

Objective: Introduce a substituent at the C6 position (alpha to the lactam carbonyl).[1] The bulky benzyl group at N4 and the ester at C3 direct the incoming electrophile to the anti face, creating a 3,6-trans substituted system.[1]

Reaction Scheme


Procedure
  • Enolization:

    • Charge a flame-dried flask with the morpholinone substrate (1.0 equiv) and anhydrous THF. Cool to -78°C .[1]

    • Add LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.[1]

    • Expert Insight: Do not use LDA; LiHMDS is less likely to cause nucleophilic attack on the ester or racemization at C3.[1]

    • Stir at -78°C for 30 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add the electrophile (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv) dropwise.[1]

    • Stir at -78°C for 2 hours, then slowly warm to -20°C over 1 hour.

    • Note: Do not warm to RT immediately; enolate equilibration can lead to diastereomeric mixtures.[1]

  • Quench:

    • Quench with saturated

      
       at -20°C.
      

Stereochemical Outcome: The electrophile approaches from the face opposite the C3-carboxylate and N4-benzyl group, typically yielding the (3S, 6R)-trans isomer as the major product.

Protocol C: Peptide Coupling (Fragment Assembly)

Objective: Hydrolyze the ester and couple the morpholine core to an amine/peptide.

  • Saponification:

    • Treat the ethyl ester with LiOH (2.0 equiv) in THF/Water (3:1) at 0°C.

    • Caution: Avoid heating to prevent racemization of the C3 center (which is alpha to both an amide-like nitrogen and a carboxylate).

    • Acidify to pH 3 with 1N HCl and extract with EtOAc.[1]

  • Coupling:

    • Dissolve the free acid in DMF.[1]

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir for 5 mins.

    • Add the amine partner (

      
      ).
      
    • Stir at RT for 12 hours.

Visual Workflows (Graphviz)

Figure 1: Synthesis & Divergent Application Pathway

Caption: Logical flow from chiral pool precursor to functionalized morpholine scaffolds.[1]

G Serine L-Serine Ethyl Ester (Chiral Pool) Inter N-Chloroacetyl Intermediate Serine->Inter Chloroacetyl Cl TEA, 0°C Core Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (The Scaffold) Inter->Core NaH, THF Cyclization PathA Path A: Peptide Coupling (Hydrolysis + Amide Bond) Core->PathA 1. LiOH 2. HATU, R-NH2 PathB Path B: C6 Alkylation (Stereoselective Functionalization) Core->PathB 1. LiHMDS, -78°C 2. R-X PathC Path C: Lactam Reduction (Morpholine Synthesis) Core->PathC BH3-DMS or LAH

[2][3]

Figure 2: Stereochemical Control Logic

Caption: Decision tree for maintaining chirality during functionalization.

G Start Start: (3S)-Scaffold Action Intended Reaction Start->Action C3_Mod C3 (Alpha) Manipulation Action->C3_Mod Deprotonation at C3 C6_Mod C6 (Beta) Alkylation Action->C6_Mod Enolization at C6 Risk HIGH RISK: Racemization C3_Mod->Risk Loss of Chirality Safe SAFE: 1,4-Induction C6_Mod->Safe Steric Control Outcome Target: (3S, 6R)-Trans Safe->Outcome

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Cyclization Intermolecular polymerizationIncrease dilution (use >20 mL solvent per gram of substrate). Add NaH slower.
Racemization at C3 High temperature during coupling or hydrolysisKeep all basic steps (saponification, coupling) at 0°C–RT.[1] Avoid strong bases like NaOH; use LiOH.[1]
O-Alkylation (Enol Ether) Hard electrophile attack on OxygenUse soft electrophiles.[1] Ensure LiHMDS is fresh. Maintain -78°C strictly.
Incomplete Hydrogenolysis Catalyst poisoningUse Pearlman's Catalyst (

) instead of standard Pd/C. Add a trace of acetic acid.[1]

References

  • Chem-Impex International. (S)-4-Boc-morpholine-3-carboxylic acid - Product Data. Retrieved from

  • Life Chemicals. C-Substituted Morpholines in Medicinal Chemistry. (2021).[1][4] Retrieved from

  • Fluorochem. (S)-Morpholine-3-carboxylic acid hydrochloride - Safety and Data Sheet. Retrieved from

  • National Institutes of Health (PMC). Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate: Crystal structure and synthesis. Retrieved from

  • Beilstein Journal of Organic Chemistry. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2019).[1][5] Retrieved from

  • PubChem. Methyl 4-benzyl-5-oxomorpholine-3-carboxylate Compound Summary. Retrieved from

Sources

Application

Functionalization of the benzyl group in ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Technical Guide: Strategic Functionalization of the N-Benzyl Moiety in Ethyl 4-Benzyl-5-Oxomorpholine-3-Carboxylate Part 1: Executive Summary & Strategic Rationale Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a pivota...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Strategic Functionalization of the N-Benzyl Moiety in Ethyl 4-Benzyl-5-Oxomorpholine-3-Carboxylate

Part 1: Executive Summary & Strategic Rationale

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a pivotal intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and other bioactive morpholine derivatives.[1][2] While the C3-ester allows for backbone extension, the N-benzyl group (position 4) plays a dual role:[1]

  • Protective Handle: It masks the lactam nitrogen during ring closure and ester manipulations.[2][3]

  • Pharmacophoric Scaffold: In many bioactive analogs, the benzyl ring is not merely a placeholder but requires specific substitution (e.g., 3,5-bis(trifluoromethyl)benzyl or 4-fluorobenzyl) to maximize potency.[2][3]

The Challenge: Directly functionalizing the phenyl ring of the N-benzyl group (e.g., via electrophilic aromatic substitution) is often low-yielding due to the deactivated nature of the system and competitive reactivity at the lactam carbonyl.

The Solution: This guide outlines two distinct strategies for functionalizing this moiety:

  • Strategy A (The "Reset"): Quantitative debenzylation followed by de novo N-alkylation with pre-functionalized benzyl halides.[1][2][3] This is the industry standard for library generation.[3]

  • Strategy B (The "Modify"): Direct C-H activation or oxidative modification of the benzylic position (Advanced).[3]

Part 2: Detailed Protocols

Workflow 1: The "Reset" Strategy (Debenzylation & Re-alkylation)

Best for: Creating a library of analogs with diverse N-substituents (e.g., fluorinated benzyls, heterocycles).[3]

Phase 1: Catalytic Hydrogenolysis (Debenzylation) Objective: Removal of the benzyl group to reveal the free lactam (Ethyl 5-oxomorpholine-3-carboxylate).[1]

Materials:

  • Substrate: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (10 mmol)[1][2]

  • Catalyst: 10% Pd/C (Degussa type E101 NE/W, 50% wet) – Crucial for minimizing ester reduction.[2][3]

  • Solvent: Ethanol (Abs.) or MeOH/AcOH (10:1)[2][3]

  • Hydrogen Source: H₂ balloon or Parr shaker (30 psi).

Protocol:

  • Dissolution: Dissolve 2.63 g (10 mmol) of the substrate in 50 mL of Ethanol.

  • Catalyst Addition: Under an Argon blanket, carefully add 260 mg (10 wt%) of Pd/C catalyst.

    • Safety Note: Pd/C is pyrophoric.[2][3] Ensure the catalyst is wet or added under inert gas.

  • Hydrogenation: Purge the vessel with H₂ (x3) and stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 30 psi speeds up kinetics).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active) will disappear; the product is less UV active (stain with Ninhydrin or PMA).[3] Reaction time: 4–12 hours.[2][3]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with warm Ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the free lactam as a white/off-white solid.[3]

    • Expected Yield: 90–98%.[2][3]

    • Validation: ¹H NMR (DMSO-d₆) will show the disappearance of the benzylic CH₂ (AB quartet ~4-5 ppm) and aromatic protons.[1][2]

Phase 2: N-Alkylation (re-Functionalization) Objective: Installing a functionalized benzyl group (e.g., 3,5-bis(trifluoromethyl)benzyl).[2][3]

Materials:

  • Substrate: De-benzylated morpholinone (from Phase 1).[2][3]

  • Electrophile: Functionalized Benzyl Bromide/Chloride (1.1 equiv).[2][3]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (Cs₂CO₃).[2][3]

  • Solvent: Anhydrous DMF or THF.[2][3]

Protocol:

  • Activation: To a solution of the lactam (1.0 equiv) in anhydrous DMF (0.2 M) at 0°C, add NaH (1.2 equiv). Stir for 30 min.

    • Observation: Evolution of H₂ gas indicates deprotonation of the amide N-H.

  • Addition: Dropwise add the functionalized benzyl halide (1.1 equiv).

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with sat. NH₄Cl solution.

  • Extraction: Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF, then Brine.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Workflow 2: Direct Benzylic Oxidation (The "Modify" Strategy)

Best for: Converting the benzyl group into a benzoyl (imide) linkage, altering the electronic properties.[3]

Context: Direct oxidation of the benzylic methylene (N-CH₂-Ph) to a carbonyl (N-CO-Ph) creates an imide.[1][2][3] This drastically reduces the basicity/nucleophilicity of the nitrogen and alters the ring conformation.

Protocol (RuCl₃/NaIO₄ System):

  • Setup: Dissolve the substrate (1 mmol) in a biphasic mixture of CCl₄/CH₃CN/H₂O (2:2:3).

  • Catalyst: Add RuCl₃·xH₂O (5 mol%).[2][3]

  • Oxidant: Add NaIO₄ (3.0 equiv) in portions over 30 min.

  • Reaction: Stir vigorously at RT for 12–24 h.

  • Workup: Dilute with water, extract with DCM. Wash with dilute Na₂S₂O₃ (to reduce residual Ru).[2][3]

  • Result: The product is Ethyl 4-benzoyl -5-oxomorpholine-3-carboxylate.

Part 3: Data & Visualization

Table 1: Comparative Efficiency of Functionalization Strategies
ParameterStrategy A: De-Bn / Re-AlkylationStrategy B: Direct Modification (EAS/Oxidation)
Scope Universal . Can install any group (alkyl, aryl, heteroaryl).[2][3]Limited . Restricted to oxidation or specific ortho-substitutions.[1][2]
Yield (Overall) High (80-90%) .[1][2][3] Two robust steps.Variable (30-60%) . Competes with ring oxidation.[2][3]
Regiocontrol Perfect (N-position only).Poor (May react at C2 or C6 of morpholine).[2][3]
Cost Low (Pd/C is reusable; reagents cheap).[2][3]High (Ru/Rh catalysts are expensive).[2][3]
Key Risk Racemization at C3 (avoid strong bases/high heat).[2][3]Over-oxidation (ring opening).[2][3]
Figure 1: Strategic Reaction Pathways

FunctionalizationPathways Start Ethyl 4-benzyl-5-oxomorpholine- 3-carboxylate (Substrate) FreeLactam Intermediate: Free Lactam (NH) Start->FreeLactam H2, Pd/C (Debenzylation) Imide Product B: N-Benzoyl Analog (Imide) Start->Imide RuCl3, NaIO4 (Benzylic Oxidation) FinalProdA Product A: N-(Functionalized Benzyl) Analog FreeLactam->FinalProdA R-Bn-X, NaH (N-Alkylation)

Caption: Workflow divergence. Blue path (Strategy A) is the standard high-fidelity route for SAR library generation.[1][2][3] Red dashed path (Strategy B) represents direct oxidative modification.[1][3][4]

Part 4: Critical Troubleshooting (Self-Validating Systems)

  • Issue: Incomplete Debenzylation.

    • Cause: Catalyst poisoning (S or N species) or insufficient H₂ pressure.[2][3]

    • Fix: Add 1 eq. of HCl (to protonate the amine, preventing catalyst coordination) or switch to Pd(OH)₂ (Pearlman's catalyst).[3]

  • Issue: Racemization at C3.

    • Mechanism:[1][3][5][6][7] The C3 proton is alpha to an ester and a nitrogen.[3] Strong bases can deprotonate it.[2][3]

    • Control: During N-alkylation (Strategy A, Phase 2), use the minimum amount of base (NaH) needed.[2][3] Maintain temperature < 0°C during addition. Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H).[2][3]

  • Issue: O-Alkylation vs N-Alkylation.

    • Mechanism:[1][3][5][6][7] Lactams can react at the Oxygen (imidate formation).[3]

    • Control: Use "Soft" counterions (Li+ or Na+) and polar aprotic solvents (DMF) to favor N-alkylation (Thermodynamic product).[2][3]

References

  • Synthesis and Reactivity of Morpholin-3-ones

    • Title: Synthesis of (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid.[1][2][8]

    • Source: ChemicalBook / Literature Precedents.[2][3]

  • Debenzylation Methodologies

    • Title: Visible-light-mediated Oxidative Debenzylation (Alternative to Hydrogenolysis).[1][2][3]

    • Source: Organic Syntheses 2023, 100, 271-286.[2][9]

    • URL:[Link][2][3]

  • Direct Functionalization (Contextual)

    • Title: Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides (Analogous C-H activation).[1][2][3]

    • Source: PMC / NIH (2024).[2][3]

    • URL:[Link]

  • General Lactam Protection/Deprotection

    • Title: Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides.[1]

    • Source: Molecules 2019, 24(7), 1256.[2]

    • URL:[Link]

Sources

Method

Application Note: Chemo-Selective Reduction of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Executive Summary This application note details the chemo-selective reduction of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (1) to (4-benzyl-5-oxomorpholin-3-yl)methanol (2). The primary synthetic challenge is the disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the chemo-selective reduction of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (1) to (4-benzyl-5-oxomorpholin-3-yl)methanol (2).

The primary synthetic challenge is the discrimination between two carbonyl functionalities: the exocyclic ester (target) and the endocyclic lactam (to be preserved). While Lithium Aluminum Hydride (


) is a potent reducing agent, it poses a high risk of over-reduction (lactam 

amine) or ring-opening. Consequently, this guide prioritizes Lithium Borohydride (

)
and Calcium Borohydride (

)
protocols, which utilize metal cation coordination to activate the ester selectively while leaving the amide bond intact.
Key Chemical Transformation
  • Substrate: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate[1]

  • Target: (4-benzyl-5-oxomorpholin-3-yl)methanol

  • Critical Quality Attribute (CQA): Preservation of the 5-oxo (lactam) moiety and stereochemical integrity at C-3.

Mechanistic Strategy & Reagent Selection[2]

The reduction of esters in the presence of amides requires exploiting the subtle differences in electrophilicity between the two carbonyls.

The Electrophilicity Hierarchy

Under nucleophilic attack conditions, the reactivity order is generally:



However, the morpholine-3-carboxylate scaffold presents a unique steric and electronic environment. The


-nitrogen atom inductively withdraws electron density from the C-3 position, potentially activating the ester. Conversely, the lactam resonance stabilizes the endocyclic carbonyl, making it less susceptible to mild nucleophiles.
Reagent Comparison Table
ReagentActive SpeciesReactivity vs. EsterReactivity vs. LactamRecommendation

(MeOH)

Slow / IncompleteInertNot Recommended alone.

(THF)

High LowPrimary Protocol.

Lewis acidity activates the ester oxygen.

+


High LowAlternative Protocol. Generates reducing agent in situ. Cost-effective.

(LAH)

Very HighHigh Avoid. Risks reducing lactam to morpholine amine.
DIBAL-H

HighModerateSpecialized. Use only if aldehyde target is desired (-78°C).

Experimental Protocols

Protocol A: Lithium Borohydride Reduction (Gold Standard)

Recommended for high-value intermediates where yield and purity are paramount.

Materials:

  • Substrate: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (1.0 eq)

  • Reagent:

    
     (2.0 M in THF) (1.5 – 2.0 eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: 1M

    
     or Sat. 
    
    
    

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the substrate in anhydrous THF (

    
     concentration). Cool the solution to 
    
    
    
    using an ice bath.
  • Addition: Add

    
     solution dropwise via syringe over 10 minutes.
    
    • Note: Evolution of hydrogen gas may occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Quench: Cool back to

    
    . Carefully add Sat. 
    
    
    
    dropwise.[2] Stir for 30 minutes until bubbling ceases.
  • Workup: Dilute with EtOAc. Wash organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate in vacuo.
Protocol B: / Activation (Scalable/Cost-Effective)

Recommended for larger scale batches (>10g) where


 costs are prohibitive.

Materials:

  • Substrate (1.0 eq)

  • 
     (powder, 2.5 eq)
    
  • 
     (anhydrous powder, 1.5 eq)
    
  • Solvent: Ethanol (Absolute) : THF (2:1 ratio)

Procedure:

  • Solubilization: Dissolve the substrate in THF/EtOH mixture (

    
    ).
    
  • Activation: Add anhydrous

    
     in one portion. Stir for 15 minutes at RT to allow partial solvation.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    portion-wise over 20 minutes.
    • Caution: This reaction is exothermic. Maintain internal temperature

      
      .
      
  • Completion: Stir at RT for 12 hours (overnight). The calcium salt activates the ester carbonyl, mimicking the reactivity of

    
    .
    
  • Quench: Pour the reaction mixture into ice-cold 1M citric acid or 1M

    
     (pH should be acidic to break boron complexes).
    
  • Extraction: Extract with DCM (Dichloromethane) or EtOAc.

Visualized Workflows

Reaction Pathway & Selectivity

The following diagram illustrates the divergent pathways. The Blue path is the desired chemoselective route. The Red path represents the over-reduction risk using stronger hydrides.

ReactionPath cluster_legend Selectivity Logic Substrate Ethyl 4-benzyl-5-oxomorpholine- 3-carboxylate (Ester + Lactam) Complex Boron-Ester Coordination Complex Substrate->Complex LiBH4 or NaBH4/CaCl2 OverReduced Over-Reduced Amine (Ring Opening/Lactam Loss) Substrate->OverReduced LiAlH4 (LAH) (Non-selective) Target Target Alcohol (Lactam Intact) Complex->Target Hydride Delivery (Selective) key Li+ or Ca++ coordinates to Ester C=O making it more electrophilic than Lactam C=O

Caption: Mechanistic pathway showing cation-assisted chemoselective reduction of the ester group.

Purification Workflow

Standardized workup procedure to ensure removal of boron salts which can cause emulsions.

Workup Reaction Crude Reaction Mixture (THF/EtOH) Quench Quench: Sat. NH4Cl or 1M HCl (Break Boron-Alkoxide bonds) Reaction->Quench Extract Extraction: EtOAc or DCM (3x Vol) Quench->Extract Wash Wash: Brine + Water (Remove inorganic salts) Extract->Wash Dry Dry: Na2SO4 + Filter Wash->Dry Conc Concentrate in Vacuo Dry->Conc Purify Flash Chromatography (MeOH:DCM 5:95) Conc->Purify

Caption: Step-by-step workup protocol to isolate the hydroxymethyl morpholine derivative.

Analytical Validation

Successful reduction must be validated using orthogonal analytical techniques.

MethodExpected Observation (Target vs. Starting Material)

NMR
Disappearance: Ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm).Appearance: ABX or doublet signal for

at 3.5–3.9 ppm.
IR Spectroscopy Disappearance: Ester carbonyl stretch (

).Persistence: Lactam carbonyl stretch (

).Appearance: Broad

stretch (

).
TLC Significant shift to lower

(more polar). Visualize with

or Ninhydrin (though secondary amine is capped, amide may stain weakly).

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Old reagents or wet solvent.

    
     decomposes with moisture.
    
  • Solution: Add 0.5 eq of MeOH to the

    
     mixture. The formation of 
    
    
    
    species can actually enhance reactivity (kinetic boost).
Issue: Epimerization at C-3
  • Cause: The C-3 proton is acidic due to the adjacent carbonyls. Strongly basic conditions or prolonged heating can scramble the stereocenter.

  • Solution: Keep the reaction temperature at

    
    . Avoid reflux. Use buffered quench (
    
    
    
    ) rather than strong acid/base.
Issue: Lactam Reduction
  • Cause: Temperature too high or use of unmoderated

    
    .
    
  • Solution: Switch strictly to Protocol A (

    
    ). If using Protocol B, reduce the amount of 
    
    
    
    or lower the temperature to
    
    
    .

References

  • Brown, H. C., & Narasimhan, S. (1982). Selective reductions.[3][4][5][6][7] 29. A simple procedure for the conversion of ester groups into hydroxymethyl groups in the presence of such reducible groups as chloro, cyano, nitro, and amide with lithium borohydride in tetrahydrofuran. The Journal of Organic Chemistry.[4] Link

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. The Journal of Organic Chemistry.[4] Link

  • Hamada, Y., et al. (2023).[2] General Procedure for Synthesis of Alcohol Thieno[2-3-b]Pyridine Derivatives via NaBH4 Reduction. MDPI Molecules. Link

  • Myers, A. G. (2023). Lithium Borohydride Reduction Protocols.[3][4][5] Harvard University Myers Group Handouts. Link

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a review of the synthetic utility of acyloxyborohydrides. Chemical Society Reviews. Link

Sources

Application

Scalable synthesis methods for 5-oxomorpholine-3-carboxylate intermediates

Application Note: Scalable Manufacturing of Chiral 5-Oxomorpholine-3-Carboxylates Executive Summary The 5-oxomorpholine-3-carboxylic acid scaffold (also known as morpholin-3-one-5-carboxylate) is a critical chiral pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of Chiral 5-Oxomorpholine-3-Carboxylates

Executive Summary

The 5-oxomorpholine-3-carboxylic acid scaffold (also known as morpholin-3-one-5-carboxylate) is a critical chiral pharmacophore found in next-generation anticoagulants (e.g., Factor Xa inhibitors), antiviral agents, and peptidomimetics. While laboratory-scale synthesis often utilizes sodium hydride (NaH) for cyclization, this reagent poses significant safety and processing challenges at the kilogram scale due to hydrogen evolution and slurry handling.

This Application Note details a scalable, biphasic, and crystallization-driven protocol for synthesizing methyl (S)-5-oxomorpholine-3-carboxylate starting from L-Serine methyl ester. We prioritize process safety, optical purity retention (>99% ee), and the elimination of chromatographic purification.

Strategic Retrosynthesis & Mechanism

To achieve high enantiomeric excess (ee) and atom economy, we utilize the "Chiral Pool" strategy starting from L-Serine. The transformation involves two key mechanistic steps:

  • N-Acylation: Selective amidation of the amino acid ester with chloroacetyl chloride.

  • Intramolecular O-Alkylation: Base-mediated cyclization (Williamson ether synthesis type) to form the morpholinone ring.

Critical Quality Attribute (CQA): The order of reaction is paramount. N-acylation must precede O-alkylation to prevent the formation of acyclic ester side products. Temperature control is the primary variable governing this selectivity.

ReactionMechanism Serine L-Serine Methyl Ester (HCl Salt) Inter Intermediate: N-Chloroacetyl-L-Serine Methyl Ester Serine->Inter Chloroacetyl Chloride TEA, DCM, -10°C (N-Acylation) SideProduct Side Product: O-Acylated Impurities Serine->SideProduct High Temp (>0°C) Fast Addition Product Product: Methyl (S)-5-oxomorpholine-3-carboxylate Inter->Product KOtBu, THF 0°C to RT (Cyclization)

Figure 1: Reaction pathway highlighting the critical intermediate and potential side reaction caused by poor thermal control.

Scalable Experimental Protocol

Phase 1: N-Acylation (Formation of the Linear Precursor)

Objective: Selective N-acylation while suppressing O-acylation.

Reagents & Materials:

  • L-Serine methyl ester hydrochloride (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • Reactor Setup: Charge L-Serine methyl ester HCl and DCM into a jacketed reactor under inert atmosphere (

    
    ). Cool the suspension to -10°C.
    
  • Base Addition: Add TEA dropwise over 30 minutes. The mixture will become a thick slurry (TEA·HCl salts). Ensure agitation speed is sufficient to maintain suspension.

  • Acylation: Add a solution of Chloroacetyl chloride in DCM (1:1 vol/vol) slowly over 60–90 minutes.

    • Process Control: Maintain internal temperature strictly below 0°C. Exotherms >5°C promote O-acylation.

  • Quench & Workup: Stir for 2 hours at 0°C. Quench with water (5 volumes). Separate the organic layer.[1][2][3][4] Wash with 1M HCl (to remove unreacted amine) and saturated

    
    .
    
  • Isolation: Concentrate the organic layer to roughly 3 volumes. Add Heptane (5 volumes) to induce crystallization. Filter and dry.

    • Target Yield: 85–90%

    • Appearance: White crystalline solid.

Phase 2: Cyclization (Ring Closure)

Objective: Intramolecular displacement of chloride by the hydroxyl group without racemization.

Reagents & Materials:

  • N-Chloroacetyl intermediate (from Phase 1)[5]

  • Potassium tert-butoxide (KOtBu) (1.05 equiv)

  • Tetrahydrofuran (THF) (anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Chloroacetyl intermediate in THF and cool to -5°C.

  • Cyclization: Add a solution of KOtBu in THF (1.0 M) dropwise over 45 minutes.

    • Why KOtBu? Unlike NaH, KOtBu does not generate hydrogen gas, significantly reducing explosion risks at scale. It provides a homogeneous reaction (mostly), improving kinetics.

  • Monitoring: Monitor by HPLC. The reaction is typically complete within 1–2 hours at 0°C.

  • Workup: Neutralize with a stoichiometric amount of acetic acid. Filter off the inorganic salts (

    
    ).
    
  • Purification: Concentrate the filtrate. Swap solvent to Isopropyl Acetate (IPAc) or Ethanol for recrystallization.

    • Target Yield: 75–80%

    • Global Yield (2 steps): ~65%[4][6]

Process Workflow & Unit Operations

Workflow cluster_0 Phase 1: Acylation cluster_1 Phase 2: Cyclization R1 Reactor A: L-Serine Ester + DCM (Cool to -10°C) Add1 Controlled Addition: Chloroacetyl Chloride R1->Add1 Workup1 Aq. Wash & Separation Add1->Workup1 Cryst1 Crystallization (DCM/Heptane) Workup1->Cryst1 R2 Reactor B: Intermediate + THF (Cool to -5°C) Cryst1->R2 Dried Intermediate Add2 Base Addition: KOtBu / THF R2->Add2 Filter Salt Filtration (Remove KCl) Add2->Filter FinalCryst Final Crystallization (IPAc or EtOH) Filter->FinalCryst

Figure 2: Unit operation flow for the two-stage synthesis, emphasizing intermediate isolation for purity control.

Key Process Parameters & Troubleshooting

ParameterSpecificationRationaleTroubleshooting
Temp (Acylation) -10°C to 0°CPrevents O-acylation side reaction.If O-acyl impurity >5%, lower addition rate and temp.
Base Equivalents 2.2 eq (Step 1)1 eq neutralizes HCl salt; 1 eq neutralizes HCl by-product.Low yield? Check TEA quality (water content).
Water Content <0.1% (Step 2)KOtBu is moisture sensitive; water causes hydrolysis.If ester hydrolysis observed, dry THF over molecular sieves.
Agitation High ShearStep 1 forms thick slurry of TEA·HCl.Ensure impeller is designed for slurries (e.g., anchor or pitch blade).

Analytical Controls (QC)

To ensure the protocol is self-validating, the following analytical markers should be checked:

  • H-NMR (DMSO-d6):

    • Diagnostic Signal: The appearance of the AB quartet for the

      
       of the lactam ring (approx. 4.0–4.2 ppm) confirms cyclization.
      
    • Chirality Check: Absence of peak splitting or shifts compared to a racemic standard (using chiral shift reagents if chiral HPLC is unavailable).

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: >99.0% ee.[7]

  • Melting Point:

    • Pure (S)-isomer typically melts between 162–166°C (varies slightly by crystal polymorph). A sharp range (<2°C) indicates high purity.

References

  • General Synthesis of Morpholinones

    • Title: Synthesis of substituted 5-oxomorpholine-3-carboxylic acid derivatives.[8]

    • Source:Journal of Medicinal Chemistry / Tetrahedron Letters (General methodology adapt
    • Context: Foundational chemistry for the N-acylation/cycliz
    • URL:[Link] (Search: "morpholin-3-one synthesis")

  • Scalable Peptide/Amino Acid Modification

    • Title: Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids.[9]

    • Source:Organic & Biomolecular Chemistry, 2015.[9]

    • Context: Discusses scalable handling of amino acid esters and acyl
    • URL:[Link]

  • Chloroacetyl Chloride Handling & Reactivity

    • Title: Chloroacetyl chloride: applications in synthesis and toxicology.[10]

    • Source: ChemicalBook / Industrial Safety D
    • Context: Safety protocols for handling the acylation reagent
  • Cyclization Mechanisms (Related Indole/Morpholine Systems)

    • Title: Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl)
    • Source:Journal of Chemical and Pharmaceutical Research.
    • Context: Validates the reactivity of chloroacetyl morpholine intermedi
    • URL:[Link] (General reference for morpholine acylation chemistry).

(Note: Specific industrial batch records are proprietary; the protocols above represent optimized adaptations of public domain literature suitable for process development application.)

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the cyclization of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Technical Support Center: Synthesis & Optimization Guide Topic: High-Yield Cyclization of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Reference Code: TSC-MORPH-5-OXO-001 Executive Summary: The Synthetic Challenge The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization Guide Topic: High-Yield Cyclization of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Reference Code: TSC-MORPH-5-OXO-001

Executive Summary: The Synthetic Challenge

The synthesis of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a pivotal step in generating morpholine-based scaffolds for peptidomimetics and neuroactive drugs. The core transformation typically involves the cyclization of an N-alkylated precursor (derived from N-benzyl serine ethyl ester and chloroacetyl chloride).

The Critical Bottleneck: Users frequently report yields below 50% due to three competing pathways:

  • Intermolecular Oligomerization: Formation of linear polymers instead of the desired intramolecular ring.

  • Ester Hydrolysis: Loss of the ethyl group due to aggressive aqueous base conditions (saponification).

  • Racemization: Loss of stereochemical integrity at the C3 position (if starting from chiral serine) due to base-mediated enolization.

This guide provides a troubleshooting framework to navigate these pitfalls, prioritizing anhydrous cyclization protocols to preserve the ester functionality while maximizing ring closure.

Part 1: The Optimized Synthetic Workflow

To maximize yield, we recommend a Two-Stage Telescoped Process under anhydrous conditions. This avoids the hydrolysis issues common in aqueous (Schotten-Baumann) protocols.

Visualizing the Pathway

ReactionPathway Start N-Benzyl Serine Ethyl Ester Acylation Step 1: N-Acylation (Chloroacetyl Chloride) Start->Acylation -10°C, DCM TEA/DIPEA Intermediate Linear Chlorohydrin Intermediate Acylation->Intermediate Fast Cyclization Step 2: Cyclization (NaH / THF) Intermediate->Cyclization Slow Addition High Dilution Oligomer Side Product: Linear Dimer/Polymer Intermediate->Oligomer High Conc. (Avoid) Product Ethyl 4-benzyl-5-oxo morpholine-3-carboxylate Cyclization->Product Intramolecular Sn2 Hydrolysis Side Product: Carboxylic Acid Cyclization->Hydrolysis Water Present (Avoid)

Caption: Figure 1. Optimized reaction pathway distinguishing the desired intramolecular cyclization from competing oligomerization and hydrolysis pathways.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Yield & Conversion Issues

Q1: My reaction stalls at the linear intermediate. I see the N-acylated product but no ring closure. Why?

  • Diagnosis: The basicity of your system is likely insufficient to deprotonate the hydroxyl group of the serine side chain to form the reactive alkoxide.

  • Technical Insight: The cyclization is a Williamson ether synthesis type reaction. It requires an alkoxide to displace the chloride. Weak bases (like Carbonates or TEA) used in the acylation step are often too weak to drive the cyclization efficiently at low temperatures.

  • Solution:

    • Isolate the linear intermediate (or evaporate the DCM from Step 1).

    • Re-dissolve in anhydrous THF or DMF .

    • Treat with Sodium Hydride (NaH) (1.1 - 1.2 eq) at 0°C. The irreversible deprotonation drives the equilibrium toward the alkoxide, forcing cyclization.

Q2: I am getting a significant amount of insoluble white solid that is not my product.

  • Diagnosis: This is likely oligomerization . If the concentration of the linear intermediate is too high, the alkoxide of one molecule attacks the chloride of another molecule (Intermolecular) rather than its own (Intramolecular).

  • Optimization Protocol (High Dilution Principle):

    • Standard Conc: 0.5 M

      
      High Risk of Dimerization .
      
    • Optimized Conc: 0.05 M - 0.1 M.

    • Technique: Add the solution of the linear intermediate slowly (dropwise over 1-2 hours) into the suspension of the base (NaH) in solvent. This keeps the instantaneous concentration of the reactive intermediate low, statistically favoring ring closure.

Category B: Impurity Profile (Hydrolysis & Racemization)

Q3: I used the aqueous NaOH method found in literature, but I isolated the carboxylic acid instead of the ethyl ester.

  • Diagnosis: You followed a protocol designed for the acid derivative (e.g., Snippet 1.4 in search data refers to the acid synthesis). Ethyl esters are labile in pH > 12, especially with the adjacent electron-withdrawing lactam carbonyl.

  • Corrective Action:

    • Immediate Fix: If you need the ester, you must re-esterify the acid (e.g., EtOH, SOCl2, reflux).

    • Process Change: Switch to the Anhydrous Route (NaH/THF) described in Part 1. This eliminates water and hydroxide, preserving the ethyl ester moiety.

Q4: My product optical rotation is lower than reported. Is racemization occurring?

  • Diagnosis: Yes. The proton at the C3 position (alpha to both the ester and the nitrogen) is acidic. Strong bases or prolonged reaction times can cause enolization, leading to racemization.

  • Prevention:

    • Temperature: Keep the cyclization temperature at 0°C to room temperature . Do not reflux unless necessary.

    • Base Selection: Avoid bulky, strong bases like KOtBu if NaH works, as they can sometimes promote elimination or enolization over substitution.

    • Quench: Quench the reaction immediately upon completion (monitor via TLC/HPLC) with slightly acidic buffer (NH4Cl) to neutralize the active enolate.

Part 3: Comparative Protocol Parameters

Use this table to select the correct condition set for your specific target (Acid vs. Ester).

ParameterProtocol A: Ester Preservation (Recommended) Protocol B: Acid Synthesis (Literature Standard)
Target Product Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate4-benzyl-5-oxomorpholine-3-carboxylic acid
Solvent System Anhydrous THF or DMFWater / THF (Biphasic)
Base Sodium Hydride (NaH) or KOtBuNaOH or KOH (aq)
Temperature 0°C

25°C
0°C

5°C (Acylation), then RT
Concentration Low (0.1 M) to favor cyclizationHigh (allows faster throughput)
Primary Risk Moisture sensitivityHydrolysis of ester (Guaranteed)
Yield Target 65 - 80%80 - 90% (as acid)

Part 4: Detailed Experimental Protocol (Ester Route)

Objective: Synthesis of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (10g scale).

  • Acylation (Step 1):

    • Dissolve N-benzyl-L-serine ethyl ester (1.0 eq) in dry DCM (10 vol).

    • Add Triethylamine (2.5 eq) and cool to -10°C.

    • Add Chloroacetyl chloride (1.2 eq) dropwise.[1] Exotherm control is critical.

    • Stir 1h. Wash with water, dry (Na2SO4), and concentrate to obtain the crude linear chloro-amide.

  • Cyclization (Step 2 - High Dilution):

    • Suspend NaH (60% in oil, 1.2 eq) in dry THF (20 vol) at 0°C.

    • Dissolve the crude intermediate from Step 1 in dry THF (10 vol).

    • Crucial Step: Add the intermediate solution to the NaH suspension dropwise over 60 minutes.

    • Stir at 0°C for 2h, then allow to warm to 20°C. Monitor by TLC (EtOAc/Hexane).

  • Workup:

    • Quench carefully with sat. NH4Cl solution.

    • Extract with EtOAc.[2][3][4]

    • Wash organic layer with Brine.

    • Dry over MgSO4 and concentrate.

    • Purification: Recrystallize from EtOAc/Heptane or flash chromatography if oligomers are present.

References

  • ChemicalBook. (2025).[5][6] (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid - General Synthesis Procedures. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13543372, (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid. Retrieved from

  • BLD Pharm. (2025). Product Analysis: Ethyl 4-Benzyl-5-oxomorpholine-3-carboxylate (CAS 106910-82-1).[7][8][9][10] Retrieved from

  • Le Bourdonnec, B., et al. (2014). Preparation and optimization of new morpholinothiazole derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for morpholine ring closure conditions).
  • BenchChem. (2025).[2][5] Protocols for the Esterification of N-benzyl-DL-serine. Retrieved from

Sources

Optimization

Troubleshooting low solubility of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in organic solvents

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with ethyl 4-benzyl-5-oxomorpho...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This document provides a structured approach to troubleshooting, from initial assessment to advanced solubilization techniques, grounded in established principles of physical organic chemistry and pharmaceutical science.

Frequently Asked Questions (FAQs)

Q1: Why is my ethyl 4-benzyl-5-oxomorpholine-3-carboxylate not dissolving in a common solvent like ethyl acetate or dichloromethane?

A: The low solubility is likely due to a combination of its molecular structure and solid-state properties. The molecule contains both polar (ester, amide/oxo-group, ether oxygen) and non-polar (benzyl group, ethyl group) functionalities.[1][2] This amphiphilic nature can make it difficult to match with a single solvent. More importantly, as a crystalline solid, a significant amount of energy is required to overcome the crystal lattice energy before solvation can occur. If the energy released upon solvation does not compensate for the energy required to break apart the crystal lattice, solubility will be low.

Q2: I observe an oily film or droplets at the bottom of my flask instead of a clear solution, even after heating. What is happening?

A: This phenomenon is known as "oiling out." It occurs when the solid melts before it dissolves in the solvent.[3] The resulting liquid droplets are an impure, supersaturated form of your compound that is immiscible with the bulk solvent. Oiling out is problematic for purification and reactions because the impurities tend to concentrate in the liquid phase.[3] The primary cause is often a low melting point of the solid relative to the boiling point of the chosen solvent. To resolve this, you can add more solvent or switch to a solvent with a lower boiling point.[3]

Q3: Can I simply heat the mixture to force the compound to dissolve?

A: Heating increases the kinetic energy of the system and generally increases the solubility of solids in liquids.[4] However, this must be done with caution. Aggressive heating can lead to several issues:

  • Oiling Out: As described above, if the compound's melting point is reached.

  • Degradation: The compound may not be stable at elevated temperatures, leading to the formation of impurities.

  • Solvent Loss: Evaporation of the solvent will change the concentration and can cause the compound to crash out of solution upon cooling.

A "temperature shift" process, where a slurry is heated rapidly just before use, can sometimes be effective but requires careful control.[5] A gentler approach is to use a jacketed vessel to warm the solution to a temperature below the solvent's boiling point.[5]

Q4: What is a co-solvent, and how can it improve the solubility of my compound?

A: A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to form a mixture with enhanced solubilizing power.[6][7] Co-solvents work by modifying the overall polarity of the solvent system to better match that of the solute.[8][9] For a compound like ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, which has mixed polarity, a co-solvent system can be highly effective. For instance, adding a more polar, water-miscible organic solvent like ethanol or DMSO to a less polar solvent like toluene could create a solvent environment that better accommodates both the polar and non-polar regions of the molecule.[10]

In-Depth Troubleshooting Guides

Guide 1: Initial Assessment and Purity Check

Before attempting advanced solubilization methods, it is crucial to verify the identity and purity of your starting material. Impurities can significantly alter solubility characteristics.

Protocol 1: Material Verification

  • Obtain Certificate of Analysis (CoA): If purchased commercially, review the supplier's CoA for purity data (e.g., from HPLC, NMR).[1]

  • Characterize In-House:

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum and compare it to the known spectrum or expected chemical shifts to confirm the molecular structure.

    • LC-MS: Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight and assess the presence of impurities.

    • Melting Point Analysis: Use a melting point apparatus or Differential Scanning Calorimetry (DSC) to determine the melting point.[11] A sharp melting point close to the literature value suggests high purity, whereas a broad or depressed melting point indicates the presence of impurities.

Guide 2: Systematic Solvent Screening

A systematic approach to solvent selection is the most effective way to identify a suitable solvent or solvent system. The principle of "like dissolves like" is a foundational concept here; polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[12]

Protocol 2: Small-Scale Solubility Screening

  • Prepare Vials: In a series of small, labeled vials, weigh a precise amount of your compound (e.g., 5 mg).

  • Select a Solvent Panel: Choose a range of solvents with varying polarities (see Table 1).

  • Stepwise Solvent Addition:

    • To each vial, add a measured aliquot (e.g., 100 µL) of a single solvent.

    • Vortex or agitate the vial for 1-2 minutes at a controlled temperature (e.g., room temperature).

    • Visually inspect for dissolution.

    • If the solid has not dissolved, continue adding aliquots and agitating until dissolution is complete or a maximum volume (e.g., 2 mL) is reached.

  • Record Observations: Quantify the solubility in terms of mg/mL. Note any partial dissolution or "oiling out."

  • Evaluate at Elevated Temperature: For promising solvents where solubility was low at room temperature, repeat the process at a moderately elevated temperature (e.g., 40-50 °C), being careful not to exceed the solvent's boiling point.

Table 1: Common Organic Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
Heptane0.1981.9Non-polar
Toluene2.41112.4Non-polar, Aromatic
Dichloromethane (DCM)3.1409.1Halogenated, slightly polar
Tetrahydrofuran (THF)4.0667.5Ether, polar aprotic
Ethyl Acetate (EtOAc)4.4776.0Ester, moderately polar
Acetone5.15621Ketone, polar aprotic
Acetonitrile (ACN)5.88237.5Nitrile, polar aprotic
Dimethylformamide (DMF)6.415338.3Amide, polar aprotic
Dimethyl Sulfoxide (DMSO)7.218946.7Sulfoxide, highly polar aprotic
Ethanol4.37824.5Alcohol, polar protic

Data compiled from various chemical reference sources.

Guide 3: Advanced Solubility Enhancement Techniques

If a single solvent is not sufficient, a co-solvent system is the next logical step. The goal is to create a mixture that fine-tunes the polarity to optimally solvate the molecule.

Workflow for Solubility Troubleshooting

The following diagram illustrates a logical workflow for addressing solubility issues, from initial observation to advanced solutions.

G A Start: Compound Insoluble in Primary Solvent B Purity Check (NMR, LC-MS, m.p.) A->B C Is Compound Pure? B->C D Purify Compound (Recrystallization, Chromatography) C->D No E Systematic Solvent Screen (Varying Polarity) C->E  Yes D->B F Solubility Adequate? E->F G Optimize Temperature (Gentle Warming) F->G No M End: Solubilization Achieved F->M  Yes H Solubility Adequate? G->H I Develop Co-Solvent System (e.g., Toluene/Ethanol, DCM/DMF) H->I No H->M  Yes J Test Co-Solvent Ratios (e.g., 9:1, 4:1, 1:1) I->J K Solubility Adequate? J->K L Consider Advanced Methods (Sonication, Different Salt Form) K->L No K->M  Yes L->M Re-evaluate

Caption: A decision-making workflow for troubleshooting low compound solubility.

Protocol 3: Co-Solvent System Development

  • Select Primary Solvent: Choose the best-performing solvent from the initial screen, even if solubility was low (e.g., Dichloromethane). This will be your primary solvent.

  • Select Co-Solvent: Choose a miscible co-solvent with a significantly different polarity (e.g., DMSO or Ethanol). The use of co-solvents can substantially increase the solubility of poorly soluble compounds.[13]

  • Prepare Stock Mixtures: Create a series of co-solvent mixtures in different volumetric ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary:co-solvent).

  • Test Solubility: Using the same method as Protocol 2, determine the solubility of your compound in each co-solvent mixture.

  • Identify Optimal Ratio: Plot solubility versus the percentage of co-solvent to identify the mixture that provides the highest solubility. Often, the solubility enhancement increases exponentially as the co-solvent fraction increases.[9]

Protocol 4: Determining Thermodynamic vs. Kinetic Solubility

For drug development applications, understanding the difference between thermodynamic and kinetic solubility is critical.[14][15] Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), while thermodynamic (or equilibrium) solubility is the true saturation concentration of the solid in equilibrium with the solution.[15]

  • Shake-Flask Method for Equilibrium Solubility:

    • Add an excess of the solid compound to your chosen solvent or co-solvent system in a sealed flask.

    • Agitate the slurry at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.[16][17]

    • Withdraw a sample of the supernatant, ensuring no solid particles are transferred (use a filter syringe).

    • Dilute the sample and determine the concentration using a validated analytical method like HPLC-UV. This value represents the thermodynamic solubility.

  • Compare with Kinetic Data: If you have data from high-throughput kinetic solubility assays, comparing it with the thermodynamic solubility can reveal the compound's tendency to form supersaturated solutions, which has important implications for formulation and bioavailability.[14]

References

  • Vertex AI Search, based on "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC".
  • Vertex AI Search, based on "BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Vertex AI Search, based on "106910-82-1|Ethyl 4-Benzyl-5-oxomorpholine-3-carboxyl
  • Vertex AI Search, based on "Cosolvent - Wikipedia".
  • Vertex AI Search, based on "4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec".
  • Vertex AI Search, based on "3.6F: Troubleshooting - Chemistry LibreTexts".
  • Vertex AI Search, based on "Solubilization techniques used for poorly w
  • Vertex AI Search, based on "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Vertex AI Search, based on "Managing poor solubility and instability issues in reactions - Benchchem".
  • Vertex AI Search, based on "Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube".
  • Vertex AI Search, based on "(3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 - ChemicalBook".
  • Vertex AI Search, based on "Determining the Ideal Solubility of Drug Candid
  • Vertex AI Search, based on "Solubility determination and crystalliz
  • Vertex AI Search, based on "Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis".
  • Vertex AI Search, based on "(s)-4-benzyl-5-oxomorpholine-3-carboxylic acid (C12H13NO4) - PubChemLite".
  • Vertex AI Search, based on "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review".
  • Vertex AI Search, based on "(PDF)
  • Vertex AI Search, based on "Drug solubility: why testing early m
  • Vertex AI Search, based on "Cosolvent - The 'Medicinal Magician' in The Labor
  • Vertex AI Search, based on "Synthesis and SAR of morpholine and its derivatives: A review upd
  • Vertex AI Search, based on "Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxyl
  • Vertex AI Search, based on "Improving solubility – a close look at available approaches - MilliporeSigma".
  • Vertex AI Search, based on "(S)-4-Benzyl-5-Oxomorpholine-3-Carboxylic Acid | CPHI Online".
  • Vertex AI Search, based on "(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid - Aggie Access".
  • Vertex AI Search, based on "(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione - MDPI".
  • Vertex AI Search, based on "Solubility and Factors Affecting Solubility - Chemistry LibreTexts".
  • Vertex AI Search, based on "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry".
  • Vertex AI Search, based on "MORPHOLINE |".
  • Vertex AI Search, based on "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK".
  • Vertex AI Search, based on "Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide - ResearchG
  • Vertex AI Search, based on "Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A".
  • Vertex AI Search, based on "Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)

Sources

Troubleshooting

Minimizing racemization during ethyl 4-benzyl-5-oxomorpholine-3-carboxylate synthesis

Topic: Minimizing Racemization During Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Synthesis Ticket ID: #SRC-2024-MORPH-05 Support Level: Tier 3 (Senior Application Scientist) Introduction: The Chirality Challenge Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Racemization During Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Synthesis Ticket ID: #SRC-2024-MORPH-05 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Chirality Challenge

Welcome to the Advanced Synthesis Support Center. You are likely encountering a loss of enantiomeric excess (ee%) during the synthesis of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate .

This molecule possesses a critical stereocenter at the C3 position (alpha to the ester and the lactam nitrogen). This proton is chemically fragile. The electron-withdrawing nature of the ester group, combined with the N-acyl (lactam) functionality, significantly increases the acidity of the C3 proton (pKa


 18–21).

If your synthesis exposes this center to strong bases or elevated temperatures for prolonged periods, the proton is removed, forming a planar enolate intermediate. Upon reprotonation, the stereochemical information is lost, resulting in a racemic mixture.

Module 1: Critical Process Parameters (CPP) & Troubleshooting

Q1: Why is my ee% dropping significantly during the cyclization step?

Diagnosis: You are likely operating under Thermodynamic Control rather than Kinetic Control .

  • The Cause: The cyclization (usually an intramolecular Williamson ether synthesis) requires a base to deprotonate the alcohol.[1] However, if the base is too strong (e.g., NaH, KOtBu) or the reaction runs too long, the base will also deprotonate the C3-alpha proton.

  • The Mechanism:

    • Base removes C3-H

      
       Planar Enolate formed.
      
    • Enolate is stable and achiral.

    • Reprotonation occurs from either face

      
       Racemization.
      

Corrective Action:

  • Switch Base: Move from NaH to Anhydrous

    
      or 
    
    
    
    . These are sufficient to deprotonate the hydroxyl group (pKa ~16) but kinetically slower to deprotonate the C3-alpha proton (pKa ~20) in aprotic solvents.
  • Temperature: Strictly maintain temperature

    
     if using strong bases. For Carbonate bases, Room Temperature (RT) is generally safe, but monitor strictly.
    
Q2: I am using L-Serine ethyl ester as a starting material. Where is the risk highest?

Diagnosis: The risk is highest during the N-acylation and Cyclization steps.

  • N-Acylation: If you use excess base (like TEA or DIPEA) with Chloroacetyl chloride and allow the exotherm to spike, you risk epimerization before the ring even closes.

  • Cyclization: As detailed above, this is the primary failure point.

Q3: Can I use sodium ethoxide (NaOEt) in ethanol?

Diagnosis: ABSOLUTELY NOT.

  • Reason 1 (Transesterification): If your target is the ethyl ester, this is chemically safe, but if you have a different ester, you will scramble it.

  • Reason 2 (Racemization): Alkoxides are strong bases. In protic solvents (EtOH), the equilibrium exchange of the alpha-proton is rapid. You will almost certainly obtain a racemic product.

Module 2: Optimized "Low-Racemization" Protocol

This protocol utilizes a Phase-Transfer Catalysis (PTC) approach or a Mild Base method to ensure the C3 stereocenter is preserved.

Reaction Scheme Overview
  • Step A: Reductive Amination (Benzylation).

  • Step B: N-Acylation (Chloroacetylation).

  • Step C: Cyclization (Intramolecular Williamson).

Step-by-Step Methodology
Step A: Preparation of N-Benzyl-L-Serine Ethyl Ester
  • Reagents: L-Serine ethyl ester HCl, Benzaldehyde,

    
    , 
    
    
    
    , MeOH.
  • Protocol:

    • Dissolve L-Serine ethyl ester HCl (1.0 eq) in MeOH. Add

      
       (1.0 eq) to liberate the free amine.
      
    • Add Benzaldehyde (1.05 eq) and stir for 2h to form the imine.

    • Cool to 0°C. Add

      
       (1.5 eq) portion-wise.
      
    • Checkpoint: Ensure temp stays

      
       to prevent side reactions.
      
Step B: N-Acylation (The "Schotten-Baumann" Modification)
  • Reagents: N-Benzyl-L-Serine ethyl ester, Chloroacetyl chloride,

    
    , DCM (Biphasic).
    
  • Rationale: Using a biphasic system with a weak inorganic base prevents the organic layer from becoming too basic, protecting the chiral center.

  • Protocol:

    • Dissolve product from Step A in DCM.

    • Add equal volume of saturated

      
      .
      
    • Cool to 0°C with vigorous stirring.

    • Add Chloroacetyl chloride (1.1 eq) dropwise.

    • Critical: Quench immediately upon completion (TLC control). Do not let it stir overnight.

Step C: Cyclization (The Critical Control Point)
  • Reagents: N-Benzyl-N-(2-chloroacetyl)-L-Serine ethyl ester,

    
     (anhydrous), Acetone or DMF.
    
  • Protocol:

    • Dissolve the Step B intermediate in anhydrous Acetone (0.1 M concentration).

    • Add anhydrous

      
       (1.5 eq).
      
    • Add NaI (0.1 eq): (Finkelstein catalyst). This converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing the cyclization to occur faster at lower temperatures.

    • Stir at Room Temperature. Do not reflux.

    • Monitor by HPLC every 2 hours. Stop reaction immediately upon consumption of starting material.

Module 3: Visualization & Logic

Figure 1: Mechanism of Racemization vs. Cyclization

This diagram illustrates the competing pathways. The goal is to maximize Path A (Cyclization) while blocking Path B (Enolization).

RacemizationPathways Start Chiral Precursor (S-Isomer) O_Deprot O-Deprotonation (Kinetic) Start->O_Deprot Fast (OH pKa ~16) C_Deprot C3-Deprotonation (Thermodynamic) Start->C_Deprot Slow (CH pKa ~20) Base Base (B:) Base->Start Cyclic_Product Target Morpholinone (S-Enantiomer) O_Deprot->Cyclic_Product Intramolecular SN2 Enolate Planar Enolate (Achiral Intermediate) C_Deprot->Enolate Loss of H+ Racemic Racemic Mixture (R/S Isomers) Enolate->Racemic Reprotonation

Caption: Kinetic competition between the desired O-alkylation (Green) and the undesired C3-deprotonation (Red).

Figure 2: Optimized Synthesis Workflow

SynthesisWorkflow Step1 Step 1: Reductive Amination (L-Serine Et Ester + Benzaldehyde) Step2 Step 2: N-Acylation (Biphasic: DCM / NaHCO3) Step1->Step2 Check1 Critical Checkpoint: Avoid Excess Base Step2->Check1 Step3 Step 3: Cyclization (K2CO3 / Acetone / NaI cat.) Check1->Step3 Proceed Check2 Decision: Is reaction slow? Step3->Check2 Action Add NaI (Finkelstein) Do NOT Heat Check2->Action Yes Final Final Product (>98% ee) Check2->Final No (Complete) Action->Final

Caption: Step-by-step decision tree for the synthesis of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.

Module 4: Analytical Data Summary

Table 1: Base Selection Impact on Racemization Data simulated based on standard pKa reactivity profiles for alpha-amino esters.

Base ReagentSolventTemperatureReaction TimeEstimated ee%Risk Level
NaH (60%) THF/DMF0°C to RT1-2 h< 50% (Racemic)Critical
KOtBu THF-78°C4 h85-90%High

DCMRT24 h90-95%Moderate

+ NaI
AcetoneRT6-12 h> 98% Low (Recommended)

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][2][3][4][5] Retrieved from [Link]

  • Chemistry Steps. (2022). Intramolecular Williamson Ether Synthesis.[2][4] Retrieved from [Link]

  • Li, R., et al. (2017).[6] An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives. Synthesis, 49, 4341-4349.[6] Retrieved from [Link]

Sources

Optimization

Purification strategies for removing impurities from ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-82-1). Executive Summary Ethyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-82-1).

Executive Summary

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a critical morpholinone scaffold used in peptidomimetic drug discovery. Its purification is often complicated by its physicochemical duality: it possesses a lipophilic benzyl/ethyl group and a polar lactam (cyclic amide) core. Common challenges include "oiling out" during crystallization, persistent starting material (N-benzylserine derivatives), and hydrolysis of the ester function.

This guide provides a modular troubleshooting approach, moving from crude workup to final polishing.

Module 1: The "Rough" Cleanup (Extraction & Workup)

Q1: My crude reaction mixture is a dark, viscous oil. Standard water washes aren't improving the purity. What is the optimal workup protocol?

The Protocol: You must exploit the difference in basicity between your product and the starting materials.

  • Dilution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acid Wash (Critical Step): Wash the organic layer with 1N HCl (2x).

    • Mechanism:[1][2] The nitrogen in your product is part of a lactam (amide) ring and is not basic . It will remain in the organic layer. However, unreacted N-benzylserine ethyl ester (secondary amine) is basic and will be protonated, migrating into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated NaHCO₃ (2x).

    • Mechanism:[1][2] This removes acidic impurities, specifically chloroacetic acid (from chloroacetyl chloride degradation) and (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (the hydrolysis byproduct of your ester).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Expert Insight: Do not use strong bases like NaOH or KOH for the base wash. The lactam ring and the ethyl ester are susceptible to hydrolysis at pH > 12. Saturated NaHCO₃ (pH ~8.5) is sufficient to deprotonate carboxylic acid impurities without degrading the product [1].

Q2: I am seeing a persistent emulsion during the aqueous wash. How do I break it?

Troubleshooting: Morpholinone derivatives act as weak surfactants due to their amphiphilic nature (benzyl tail + polar head).

  • Immediate Fix: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.

  • Alternative: If using DCM, filter the biphasic mixture through a pad of Celite. The emulsion is often stabilized by microscopic solid particulates (e.g., polymerized side products).

Module 2: Chromatography Strategies

Q3: The compound streaks/tails on silica gel TLC and columns. How do I sharpen the peak?

Diagnosis: Tailing is usually caused by the interaction of the lactam's polar carbonyls with the acidic silanol groups on the silica surface, or the presence of trace free acid.

The Fix:

  • Mobile Phase: Use a gradient of Hexanes : Ethyl Acetate .

    • Start: 90:10 Hex/EtOAc

    • End: 60:40 Hex/EtOAc

  • Modifier: If tailing persists, add 1% Triethylamine (TEA) to the mobile phase.

    • Why? TEA blocks the active silanol sites on the silica gel, preventing hydrogen bonding with the lactam oxygen.

Q4: I see a close-eluting impurity just before the main peak. What is it?

Identification: This is likely the uncyclized intermediate (ethyl N-benzyl-N-(chloroacetyl)serinate).

  • Cause: Incomplete cyclization during the synthesis (usually NaH or K₂CO₃ mediated).

  • Removal: This intermediate is less polar than the cyclized morpholinone (due to the lack of the rigid ring structure exposing polar groups). It elutes faster (higher R_f).

  • Strategy: Run a slower gradient (e.g., 0.5% increase in EtOAc per column volume) to separate the "shoulder."

Module 3: Crystallization (The "Final Form")

Q5: The oil refuses to crystallize even at -20°C. Is it supposed to be a solid?

Technical Reality: While many morpholinone acids are solids, the ethyl ester is often a low-melting solid or a viscous oil, depending on enantiomeric purity. Racemic mixtures often crystallize harder than pure enantiomers.

Crystallization Strategy (Induction): If the compound is >95% pure by HPLC but remains an oil:

  • Solvent System: Use Diisopropyl Ether (IPE) or a mixture of Hexane/EtOAc (5:1) .

  • Trituration: Dissolve the oil in a minimum amount of warm EtOAc, then slowly add cold Hexane until cloudy. Scratch the glass side of the flask vigorously with a glass rod.

  • Seeding: If you have any solid trace from a previous batch, add a speck as a seed.

  • Vapor Diffusion: Place a vial of the compound (dissolved in 1 mL DCM) inside a larger jar containing Hexane. Cap the large jar. The Hexane will slowly diffuse into the DCM, forcing precipitation.

Expert Insight: If it still oils out, check your residual solvent content by NMR. Traces of DMF or Toluene (high boiling point solvents) act as plasticizers, preventing crystal lattice formation. High-vacuum drying (0.1 mbar) at 40°C for 12 hours is mandatory before attempting crystallization [2].

Visualizing the Purification Workflow

The following diagram illustrates the logical decision tree for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Wash with 1N HCl (Removes N-Benzylserine) Dissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Acids) AcidWash->BaseWash CheckPurity Check Purity (TLC/HPLC) BaseWash->CheckPurity Cryst Attempt Crystallization (Hexane/EtOAc) CheckPurity->Cryst Purity > 90% Column Flash Chromatography (Hex/EtOAc + 1% TEA) CheckPurity->Column Purity < 90% Final Pure Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Cryst->Final Filter/Dry Column->Cryst Concentrate

Figure 1: Decision tree for the purification of morpholinone esters, prioritizing extraction to remove reactive impurities before polishing.

Summary of Impurity Profile

Impurity TypeChemical IdentityOriginRemoval Strategy
Starting Material N-Benzylserine ethyl esterUnreacted amineAcid Wash (1N HCl) . The amine protonates; the lactam product does not.
Hydrolysis Product 4-benzyl-5-oxomorpholine-3-carboxylic acidEster hydrolysis (high pH)Base Wash (NaHCO₃) . Extracts the free acid into water.
Reagent Byproduct Chloroacetic acidHydrolysis of chloroacetyl chlorideBase Wash (NaHCO₃) .
Intermediate Linear chloroacetamideIncomplete cyclizationChromatography . Elutes just before the product (less polar).

References

  • Mehmood, A., & Mushtaq, M. (2023).[2] Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives. PubMed.[3] Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Recrystallization Solvent Systems for Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Executive Summary & Chemical Profile[1][2][3] This guide provides validated protocols for the purification of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate . As a core intermediate in the synthesis of neurokinin-1 recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

This guide provides validated protocols for the purification of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate . As a core intermediate in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant analogs) and various peptidomimetics, the purity of this morpholin-3-one derivative is critical for downstream cyclization efficiency.

Molecule Analysis for Solvent Selection
  • Core Structure: Morpholine-3-one (Lactam).

  • Functional Groups: Ethyl ester (moderate polarity), Benzyl group (hydrophobic/aromatic), Lactam nitrogen (polar/H-bond acceptor).

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol.[1]

    • Moderate Solubility: Diethyl Ether, Isopropanol (IPA), Toluene.

    • Low Solubility: n-Heptane, Hexanes, Water.[2]

Critical Challenge: This compound exhibits a high tendency to "oil out" (phase separate as a liquid rather than crystallize) due to the rotational freedom of the benzyl and ethyl ester groups, which can impede lattice formation.

Recommended Solvent Architectures

Based on polarity indices and structural analogs (morpholin-3-ones), the following systems are validated for purification.

System ClassSolvent A (Solubilizer)Solvent B (Anti-solvent)Ratio (v/v)Primary Use Case
Standard (Binary) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Removal of non-polar impurities; General purification.
High Purity (Single) Isopropanol (IPA) NoneN/ARemoval of polar by-products; Improving crystal habit.
Polishing (Binary) MTBE Hexanes 1:1Final polish to remove trace colored impurities.

Standard Operating Procedures (SOPs)

Protocol A: The Binary System (EtOAc / n-Heptane)

Best for: Crude reaction mixtures containing unreacted benzyl serine or oily oligomers.

  • Dissolution: Transfer crude solid to a round-bottom flask. Add Ethyl Acetate (3-5 mL per gram of crude). Heat to reflux (approx. 77°C) until fully dissolved.

    • Note: If insoluble particles remain (likely inorganic salts), perform a hot filtration through a sintered glass funnel.

  • Nucleation Point: Remove from heat. While the solution is still hot (~60°C), add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature (RT) slowly (over 2 hours). Do not use an ice bath immediately; this causes oiling.

  • Final Cooling: Once solid crystals form at RT, cool to 0-4°C for 1 hour to maximize yield.

  • Isolation: Filter and wash the cake with cold 1:4 EtOAc/Heptane.

Protocol B: The Isopropanol (IPA) Recrystallization

Best for: Compounds that oil out in binary systems or require removal of hydrolyzed acid impurities.

  • Dissolution: Suspend crude material in IPA (2-3 mL per gram).

  • Reflux: Heat to reflux (82°C). If the compound does not dissolve, add IPA in 0.5 mL increments.

  • Cooling Ramp: Turn off the heat source and let the flask sit in the oil bath/heating mantle as it cools naturally. This "insulation" slows the cooling rate, promoting large crystal growth.

  • Seeding (Critical): When the temperature reaches ~50°C, add a seed crystal if available.

  • Harvest: Filter at 10°C. Wash with cold IPA.

Troubleshooting & Decision Logic

Issue: "The Product Oiled Out"

Symptoms: Instead of white crystals, a yellow/orange viscous oil layer forms at the bottom of the flask. Root Cause: Supersaturation was reached too quickly, or the melting point was depressed by impurities.

Rescue Protocol:

  • Re-heat: Re-heat the mixture until the oil layer re-dissolves into a clear solution.

  • Dilute: Add 10-15% more of the Solubilizing Solvent (e.g., EtOAc).

  • Seed: Cool to just below the saturation point and add a seed crystal.

  • Agitate: Stir vigorously. Mechanical agitation often induces crystallization in oils.

Visualization: Solvent Selection Decision Tree

RecrystallizationLogic Start START: Crude Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate CheckImpurity Analyze Impurity Profile (TLC/HPLC) Start->CheckImpurity Decision1 Is the main impurity non-polar? (e.g., starting benzyl reagents) CheckImpurity->Decision1 SystemA USE SYSTEM A Ethyl Acetate / Heptane (Standard) Decision1->SystemA Yes Decision2 Does the crude product contain salts or acids? Decision1->Decision2 No OilingOut ISSUE: Product Oils Out SystemA->OilingOut If rapid cooling SystemB USE SYSTEM B Isopropanol (IPA) (Polarity Tolerance) Decision2->SystemB Yes SystemC USE SYSTEM C MTBE / Hexane (High Solubility) Decision2->SystemC No SystemB->OilingOut If too concentrated Rescue RESCUE PROTOCOL: 1. Re-heat to dissolve 2. Add 10% more polar solvent 3. Add Seed Crystal 4. Slow Cool (>3 hrs) OilingOut->Rescue

Figure 1: Decision matrix for solvent selection based on impurity profile and physical behavior.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol/Water? A: While common for amides, water is risky for this specific ester. The ethyl ester moiety is susceptible to hydrolysis (forming the carboxylic acid) if heated in water, especially if trace acid/base is present from the synthesis. We recommend anhydrous alcohols (IPA or Ethanol) over aqueous mixtures.

Q2: My yield is low (<50%). Where is my product? A: The benzyl group adds significant lipophilicity. If you used too much Ethyl Acetate, the product remains in the mother liquor.

  • Fix: Concentrate the mother liquor by 50% on a rotavap and perform a "second crop" crystallization.

Q3: How do I remove the yellow color? A: The yellow color often comes from oxidized benzyl impurities or iodine traces.

  • Fix: During the hot dissolution step (Step 1), add Activated Carbon (Charcoal) (5% w/w). Stir for 10 minutes at reflux, then filter hot through Celite before adding the anti-solvent.

Q4: Is this method applicable to the carboxylic acid form? A: No. The acid form ((S)-4-benzyl-5-oxomorpholine-3-carboxylic acid) is much more polar and is typically precipitated by acidifying an aqueous alkaline solution with HCl [1]. The ethyl ester requires organic solvent systems.

References

  • ChemicalBook. (2025).[3][2] (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid: Synthesis and Properties. Retrieved from

  • Vertex AI Search. (2025). Recrystallization solvent for morpholin-3-one derivatives. (Internal Technical Retrieval 1.1).
  • National Institutes of Health (NIH). (2022). Preparation of 3-Substituted Isoindolin-1-one... and Morpholine Derivatives. Retrieved from

  • PubChem. (2025). Methyl 4-benzyl-5-oxomorpholine-3-carboxylate Compound Summary. Retrieved from

Sources

Optimization

Technical Support Center: Enhancing Thermal Stability of Ethyl 4-Benzyl-5-oxomorpholine-3-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. It provides in-depth troubleshooting advice, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the thermal stability of this compound during processing. The guidance herein is based on established principles of organic chemistry and pharmaceutical stability testing.

Troubleshooting Guide: Addressing Thermal Instability During Processing

This section addresses common issues encountered during the processing of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate that may be indicative of thermal degradation.

Q1: During heating, my product develops a yellow to brown discoloration. What is the likely cause?

A1: Discoloration upon heating is a common indicator of thermal decomposition. For ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, this could be due to a number of degradation pathways, including the formation of conjugated systems or minor impurities that absorb visible light. The N-benzyl group and the ester functionality are potential sites for initial degradation, which can lead to a cascade of reactions. It is crucial to investigate the temperature at which discoloration begins, as this can provide a practical upper limit for your processing conditions.

Q2: I am observing a loss of potency or the appearance of new, unexpected peaks in my HPLC analysis after thermal processing. What are the potential degradation products?

A2: The appearance of new peaks and a corresponding decrease in the main compound peak strongly suggest thermal degradation. Based on the structure of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, two primary degradation pathways can be hypothesized:

  • Pathway A: Ester Pyrolysis. Ethyl esters are known to undergo thermal elimination via a six-membered transition state to yield a carboxylic acid and an alkene.[1] In this case, you would expect the formation of 4-benzyl-5-oxomorpholine-3-carboxylic acid and ethylene gas. The newly formed carboxylic acid would appear as a more polar peak in a reverse-phase HPLC analysis.

  • Pathway B: Lactam Ring Opening or N-Benzyl Cleavage. The oxomorpholine ring, a type of lactam, is generally stable but can be susceptible to hydrolysis at elevated temperatures, especially if water is present.[2] More likely, cleavage of the N-benzyl bond could occur, particularly under oxidative conditions, leading to 4-benzyl-5-oxomorpholine-3-carboxylate and various benzyl-derived impurities.

To confirm the identity of these degradation products, it is recommended to use a mass spectrometry detector coupled with your HPLC (HPLC-MS).[][4][5][6][7]

Q3: My process involves a distillation/drying step under vacuum at elevated temperatures. How can I minimize degradation?

A3: While vacuum reduces the boiling point, the prolonged exposure to heat can still cause degradation. To mitigate this:

  • Lower the Temperature: The most effective approach is to reduce the processing temperature as much as possible, even if it extends the processing time.

  • Inert Atmosphere: Conduct heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation, which can be a contributing factor to degradation.

  • Forced Degradation Studies: Perform a forced degradation study (see Experimental Protocols section) to precisely determine the temperature at which degradation becomes significant (e.g., >0.5% degradation).[1][8][9][10] This data will allow you to define a safe operating window for your process.

Frequently Asked Questions (FAQs)

Q1: What are the most thermally labile functional groups in ethyl 4-benzyl-5-oxomorpholine-3-carboxylate?

A1: The ethyl ester is generally the most thermally labile functional group in this molecule, susceptible to pyrolysis.[1] The N-benzyl group's stability can be influenced by the presence of oxygen and trace impurities. The lactam in the morpholine ring is comparatively stable but can be prone to hydrolysis under harsh conditions.

Q2: How can I quantitatively assess the thermal stability of my compound?

A2: The most common and effective techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12][13][14][15][16][17][18]

  • TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition where mass loss occurs.[11][19]

  • DSC measures the heat flow into or out of a sample as it is heated, which can reveal melting points, phase transitions, and exothermic or endothermic decomposition events.[12][13][15][17][18]

Q3: What are the regulatory guidelines for thermal stability testing?

A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) outlines the requirements for stress testing, which includes thermal stress, to understand the degradation pathways of a drug substance.[2][9][20][21][22][23]

Q4: Can processing aids or excipients affect the thermal stability of my compound?

A4: Yes, absolutely. Acidic or basic residues from previous steps can catalyze degradation pathways. Certain excipients can also interact with the drug substance at elevated temperatures. It is crucial to ensure that all materials in direct contact with your compound during processing are chemically inert and that the pH is controlled. Compatibility studies using DSC can be valuable in assessing potential interactions.

Experimental Protocols

Protocol 1: Thermal Stability Assessment by TGA and DSC

This protocol provides a general procedure for evaluating the thermal stability of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.

1. Sample Preparation:

  • Ensure the sample is dry and free of residual solvents.
  • Accurately weigh 5-10 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

2. TGA Method:

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
  • Temperature Program:
  • Equilibrate at 30°C.
  • Ramp from 30°C to 400°C at a heating rate of 10°C/min.
  • Data Analysis: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

3. DSC Method:

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
  • Temperature Program:
  • Equilibrate at 30°C.
  • Ramp from 30°C to a temperature just below the decomposition onset observed in TGA, at a heating rate of 10°C/min, to observe the melting point.
  • For decomposition analysis, a separate run can be performed ramping through the decomposition temperature.
  • Data Analysis: Determine the melting point (endothermic peak) and any exothermic or endothermic events associated with decomposition.
ParameterTypical ValuePurpose
TGA
Sample Size5-10 mgRepresentative sample
Heating Rate10 °C/minStandard rate for screening
AtmosphereNitrogen (50 mL/min)Inert environment to prevent oxidation
Temperature Range30-400 °CTo cover potential decomposition
DSC
Sample Size2-5 mgGood thermal contact
Heating Rate10 °C/minStandard rate for melting point
AtmosphereNitrogen (50 mL/min)Inert environment
Temperature Range30 °C to below TGA onsetTo determine melting point without decomposition
Protocol 2: Forced Degradation (Thermal Stress) Study

This study is designed to intentionally degrade the sample to identify potential degradation products and pathways, in line with ICH guidelines.[1][8][9][10][20][24]

1. Sample Preparation:

  • Prepare a stock solution of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Prepare solid-state samples by weighing a known amount of the compound into vials.

2. Stress Conditions:

  • Control Sample: Store a solution and a solid sample at 5°C, protected from light.
  • Thermal Stress (Solution): Incubate the solution at 60°C, 70°C, and 80°C for a defined period (e.g., 24, 48, 72 hours).
  • Thermal Stress (Solid): Place the solid samples in a calibrated oven at 60°C, 70°C, and 80°C for the same time points.

3. Analysis:

  • At each time point, withdraw an aliquot of the stressed solutions and dissolve the solid samples in the initial solvent.
  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient of water and acetonitrile). A PDA detector is useful for initial peak tracking and purity analysis.
  • Analyze samples showing significant degradation by HPLC-MS to identify the molecular weights of the degradation products.[][4][5][6][7]

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.
  • Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns.
  • This information will help establish a "safe" temperature range for processing where degradation is minimal.

Visualizations

Hypothesized Degradation Pathways cluster_main Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate cluster_pathA Pathway A: Ester Pyrolysis cluster_pathB Pathway B: N-Benzyl Cleavage Main_Compound Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Carboxylic_Acid 4-benzyl-5-oxomorpholine-3-carboxylic acid Main_Compound->Carboxylic_Acid Heat (Pyrolysis) Ethylene Ethylene Main_Compound->Ethylene Debenzylated_Compound Ethyl 5-oxomorpholine-3-carboxylate Main_Compound->Debenzylated_Compound Heat/Oxidation Benzyl_Fragments Benzyl-derived fragments Main_Compound->Benzyl_Fragments

Caption: Hypothesized thermal degradation pathways of the target compound.

Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution & Solid Samples Control Control (5°C) Prep->Control Stress_60 Thermal Stress (60°C) Prep->Stress_60 Stress_70 Thermal Stress (70°C) Prep->Stress_70 Stress_80 Thermal Stress (80°C) Prep->Stress_80 HPLC HPLC-PDA Analysis Control->HPLC Stress_60->HPLC Stress_70->HPLC Stress_80->HPLC HPLC_MS HPLC-MS for Identification HPLC->HPLC_MS If degradation > 5% Eval Calculate % Degradation Identify Degradants Define Safe Operating Window HPLC->Eval HPLC_MS->Eval

Caption: Workflow for a forced degradation (thermal stress) study.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Douki, T., Bard, V., Boulée, M., & Carrière, M. (2024). Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant temperature and irradiation conditions. RSC Publishing. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Helago. (n.d.). STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. (n.d.). HPLC, ESI-MS, and TLC analysis of degradation products. [Link]

  • CDC Stacks. (n.d.). Chemical warfare agent degradation products: HPLC-MS analysis. [Link]

  • Vedantu. (n.d.). Pyrolysis of ethyl acetate gives A CH3COCH3 B CH2 CH2 class 12 chemistry JEE_Main. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Qualitest. (2024). DTA, TGA, and DSC Analysis - Differences You Need to Know. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • CETCO. (n.d.). SIMULTANEOUS THERMAL ANALYSIS (TGA-DTA, TGA-DSC). [Link]

  • University of Melbourne. (n.d.). TGA-DSC - Research at Melbourne. [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

Sources

Troubleshooting

Overcoming steric hindrance in reactions involving ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Executive Summary & Scaffold Analysis Welcome to the Technical Support Center. This guide addresses the specific reactivity challenges associated with ethyl 4-benzyl-5-oxomorpholine-3-carboxylate . This scaffold is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Welcome to the Technical Support Center. This guide addresses the specific reactivity challenges associated with ethyl 4-benzyl-5-oxomorpholine-3-carboxylate .

This scaffold is a critical intermediate in the synthesis of neurokinin-1 (NK1) antagonists and various peptidomimetics. However, users frequently report stalled reactions or low yields. The root cause is almost invariably steric shielding driven by the N-benzyl group in conjunction with the rigid lactam ring conformation.

The Steric Landscape

To troubleshoot effectively, you must visualize the molecule's 3D environment:

  • The Core: The 5-oxomorpholine ring acts as a rigid lactam.

  • The Shield: The N-benzyl group (Position 4) adopts a pseudo-equatorial orientation to minimize 1,3-diaxial strain. This places the bulky phenyl ring directly above the C3 and C5 vectors.

  • The Target: The C3-ester is the primary handle for functionalization. However, the approach vector for incoming electrophiles (in alkylation) or nucleophiles (in hydrolysis) is physically blocked by the benzyl "umbrella."

Troubleshooting Module: C3-Alkylation

User Issue: "I am trying to alkylate the C3 position using LDA and Methyl Iodide, but I am recovering starting material or getting <10% yield."

Technical Diagnosis

The C3 proton is acidic (pKa ~18–20) due to the flanking ester and the amide nitrogen. However, the N-benzyl group creates severe steric hindrance on the face of the enolate. Furthermore, LDA can form stable aggregates that are too bulky to effectively deprotonate the crowded C3 center in this specific conformation.

Optimization Protocol

Recommendation: Switch to LiHMDS (Lithium Hexamethyldisilazide) and use DMPU as a co-solvent.

Why?

  • LiHMDS is a non-nucleophilic base that exists as monomers or dimers in THF (unlike the tetrameric LDA), allowing it to slip past the benzyl shield.

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) solvates the lithium cation, breaking up ion pairs and creating a "naked," highly reactive enolate.

Step-by-Step Protocol
StepActionCritical Parameter
1 Drying Dry the starting material (substrate) under high vacuum for 2 hours. Trace water kills the enolate immediately.
2 Solvent Prep Dissolve substrate in anhydrous THF (0.1 M concentration). Add DMPU (4.0 equiv) .
3 Cooling Cool the mixture to -78°C . Allow 15 minutes for thermal equilibration.
4 Deprotonation Add LiHMDS (1.2 equiv, 1.0 M in THF) dropwise over 10 mins.
5 Enolization Stir at -78°C for 45–60 minutes . (Do not rush this; the steric bulk slows deprotonation kinetics).
6 Alkylation Add the electrophile (e.g., MeI, Allyl Bromide) (1.5 equiv) neat.
7 Warming Crucial: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.
8 Quench Quench with saturated NH₄Cl solution while still cold.
Decision Logic: Alkylation Troubleshooting

AlkylationTroubleshoot Start Start: C3 Alkylation Failed CheckBase Check Base Used Start->CheckBase IsLDA Was LDA used? CheckBase->IsLDA SwitchLiHMDS Switch to LiHMDS (Less aggregated) IsLDA->SwitchLiHMDS Yes CheckAdd Was DMPU/HMPA used? IsLDA->CheckAdd No (Used LiHMDS) SwitchLiHMDS->CheckAdd AddDMPU Add DMPU (4 eq) (Break Ion Pairs) CheckAdd->AddDMPU No CheckTemp Did you warm up? CheckAdd->CheckTemp Yes AddDMPU->CheckTemp ModTemp Warm to -20°C (Overcome Activation Barrier) CheckTemp->ModTemp No (Stayed at -78°C) AltRoute CONSIDER ALTERNATIVE: Alkylate Serine Precursor CheckTemp->AltRoute Yes (Still Failed)

Figure 1: Decision tree for troubleshooting low-yielding alkylation reactions on the morpholinone scaffold.

Troubleshooting Module: Ester Hydrolysis

User Issue: "Saponification with NaOH/MeOH is taking 48 hours and causing ring opening/decomposition."

Technical Diagnosis

The steric bulk of the N-benzyl group retards the attack of the hydroxide ion on the ester carbonyl. Extended reaction times with strong nucleophiles (OH⁻) often lead to attack at the lactam carbonyl (C5), causing ring opening (decomposition to the amino acid derivative).

Optimization Protocol

Recommendation: Use Trimethyltin Hydroxide (Me₃SnOH) or LiOH in THF/H₂O with controlled temperature.

Why?

  • Me₃SnOH acts as a mild Lewis acid-assisted nucleophile. It coordinates to the ester carbonyl oxygen, activating it for hydrolysis without being basic enough to attack the lactam amide.

Alternative Protocol (Lithium Hydroxide Method)

If tin reagents are restricted due to toxicity:

  • Dissolve ester in THF:H₂O (3:1) .

  • Add LiOH·H₂O (2.5 equiv) .

  • Add H₂O₂ (30%, 5 equiv) .

    • Note: The hydroperoxide anion (HOO⁻) is more nucleophilic than hydroxide but less basic (alpha-effect), allowing faster hydrolysis at lower temperatures, minimizing ring opening.

  • Stir at 0°C for 4 hours.

FAQ: Advanced Synthetic Strategy

Q: I simply cannot install my desired group at C3 due to the benzyl group. Is there a workaround?

A: Yes. The "Pre-Cyclization" Strategy. Instead of fighting the steric hindrance of the formed ring, install your substituent on the linear precursor.

The Pathway:

  • Start with Serine Ethyl Ester .

  • Perform the alkylation/functionalization on the nitrogen or the alpha-carbon before ring closure.

  • Cyclization: React with chloroacetyl chloride.

  • Result: The ring closes around your substituent, rather than forcing the substituent onto the closed ring.

Data Comparison: Direct vs. Indirect Synthesis

ParameterDirect C3-Alkylation (Post-Cyclization)Pre-Cyclization Strategy
Steric Barrier High (N-Bn shielding)Low (Linear chain)
Typical Yield 20–45%60–85%
Reagents Expensive/Hazardous (LiHMDS, DMPU)Standard (NaH, K2CO3)
Scalability Difficult (Cryogenic steps)High

References & Grounding

  • Conformational Analysis of Morpholinones:

    • Source: The N-benzyl group preference for pseudo-equatorial positioning is well-documented in six-membered heterocycles to avoid 1,3-diaxial strain.

    • Reference: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.[1] (General principles of heterocycle conformation).

  • Synthesis of Substituted Morpholines:

    • Source: Detailed protocols for morpholine synthesis via Pd-catalyzed carboamination and cyclization.

    • Citation: Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines." J. Am. Chem. Soc., 2010.

  • Alkylation of Lactams/Amino Acid Derivatives:

    • Source: Use of LiHMDS and additives for hindered enolates.

    • Citation: Seebach, D., et al. "Alkylation of Amino Acid Derivatives." Tetrahedron, 1980.

  • Compound Specific Data:

    • Source: (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid properties.[2][3][4]

    • Citation: ChemicalBook Entry CAS 106973-37-9.[4] Link

Disclaimer: All protocols involve hazardous chemicals (LiHMDS, DMPU). Ensure all experiments are conducted in a fume hood with appropriate PPE.

Sources

Reference Data & Comparative Studies

Validation

Interpretation of 1H NMR spectra for ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

A Comparative Technical Guide for Structural Validation Executive Summary & Structural Context Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a critical peptidomimetic scaffold used in drug discovery.[1] Its structure f...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Validation

Executive Summary & Structural Context

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a critical peptidomimetic scaffold used in drug discovery.[1] Its structure features a morpholine core oxidized at the 5-position (lactam), a chiral center at C3, and a lipophilic benzyl substituent at N4.

For researchers and process chemists, the primary challenge in synthesizing this molecule is confirming the cyclization of the linear precursor (typically an N-alkylated serine derivative) into the morpholinone ring.

This guide compares the NMR signature of the Target Product against its Linear Precursor , providing a robust framework for monitoring reaction progress and validating stereochemical integrity.

Comparative Analysis: Linear Precursor vs. Cyclic Product

This section differentiates the target molecule from its immediate synthetic precursor, N-benzyl-N-(2-chloroacetyl)serine ethyl ester (or similar linear intermediate).[1]

The "Fingerprint" Shift Table ( , 400 MHz)
Proton EnvironmentLinear Precursor (Alternative A)Cyclic Product (Target)Diagnostic Change
N-H / O-H Present (broad, variable)Absent Primary Confirmation of Cyclization
Acyl Methylene (

)
Singlet (

ppm)
AB Quartet (

ppm)
Ring constraint induces diastereotopicity (See Note 1).[1]
Benzyl

Singlet or weak AB (

ppm)
Distinct AB Quartet (

ppm)
Chiral center at C3 induces strong magnetic non-equivalence.[1]
Chiral Center (C3-H) Multiplet / Broaddd or t (

ppm)
Shift changes due to rigid ring conformation.[1]
Ether Methylene (C2-H) Multiplet (Serine side chain)Multiplet/ABX (

ppm)
Becomes part of the rigid chair/boat conformer.[1]

Note 1 (The "Roofing" Effect): In the linear precursor, the chloroacetyl protons often appear as a singlet because free rotation averages their environments. Upon cyclization, the rigid morpholinone ring renders these protons diastereotopic (chemically equivalent but magnetically non-equivalent), splitting them into a "roofed" AB quartet (


 Hz).

Deep-Dive Interpretation: The Morpholinone Core

The interpretation of this spectrum relies on understanding Diastereotopicity induced by the C3 chiral center.

A. The Benzyl Region ( 7.2 – 7.4 & 3.9 – 5.3 ppm)
  • Aromatic Protons: Typically appear as a multiplet integrating to 5H.[1]

  • Benzylic Methylene (

    
    ):  unlike simple benzyl amines, these protons are not  a singlet.[1] Due to the adjacent chiral center at C3, they are diastereotopic.
    
    • Expectation: Two doublets (AB system) with a large geminal coupling constant (

      
       Hz).
      
    • Visual Cue: Look for "roofing" (the inner lines of the doublets are taller than the outer lines), indicating they are coupled to each other.

B. The Lactam Methylene (C6-H) ( 4.1 – 4.4 ppm)

These protons are located between the carbonyl (C5) and the ether oxygen (O1).

  • Chemical Environment: Highly deshielded due to the inductive effect of Oxygen and the anisotropy of the Carbonyl.

  • Splitting: Often appears as a distinct AB quartet.[1] If the ring conformation is flexible, this may collapse into a broadened singlet, but in high-resolution spectra of pure material, splitting is the standard of purity.

C. The Ethyl Ester ( 1.2 & 4.2 ppm)
  • Validation Standard: Use the methyl triplet (

    
     ppm, 3H) and methylene quartet (
    
    
    
    ppm, 2H) to calibrate integration. If the integral ratio of Aromatic (5H) to Methyl (3H) deviates from 5:3, check for solvent entrapment (e.g., Toluene) or benzyl cleavage.

Experimental Protocol: High-Resolution Acquisition

To resolve the diastereotopic splitting described above, standard "quick" NMR settings are often insufficient.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 5-10 mg of compound in 0.6 mL of

      
       (neutralized with basic alumina if acid-sensitive).
      
    • Alternative: Use

      
       if the amide/lactam peaks are broadened by exchange, though 
      
      
      
      provides better resolution for the methylene splitting.[1]
  • Shimming:

    • Manual shimming is required.[1] Focus on Z1 and Z2 until the lock level is stable.[1]

    • Target: The

      
       residual peak (7.26 ppm) should have a linewidth at half-height (
      
      
      
      ) of
      
      
      Hz.[1]
  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensure accurate integration).
      
    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons and carbonyls require longer relaxation times to prevent saturation transfer artifacts in associated protons.

    • Scans (NS): Minimum 64 scans to distinguish minor diastereomers or hydrolysis byproducts.

  • Processing:

    • Apply Zero Filling to at least 64k points.[1]

    • Use a mild Apodization (LB = 0.3 Hz) to smooth noise without broadening the AB quartets.[1]

Visualization of Logic & Assignment

Diagram 1: Synthesis & Spectral Evolution

This diagram illustrates the transformation from the linear precursor to the cyclic target and the associated spectral shifts.

SynthesisPath Precursor Linear Precursor (N-Benzyl-N-chloroacetyl serine) Cyclization Cyclization Reaction (Base Induced) Precursor->Cyclization -HCl Feat_Prec NMR Features: - OH/NH Signals Present - C-Cl CH2: Singlet - Flexible Conformation Precursor->Feat_Prec Product Target: 5-Oxomorpholine (Cyclic Lactam) Cyclization->Product Feat_Prod NMR Features: - OH/NH Absent - C6-H: AB Quartet (Rigid) - Benzyl CH2: Diastereotopic AB Product->Feat_Prod

Caption: Evolution of NMR signals during the cyclization of the serine precursor to the oxomorpholine scaffold.

Diagram 2: Assignment Decision Tree

A logic flow for assigning the complex methylene regions in the 3.5 – 5.5 ppm range.

AssignmentTree Start Signal in 3.5 - 5.5 ppm Region SplitCheck Is it a Quartet or AB System? Start->SplitCheck Integration Check Integration SplitCheck->Integration Yes (AB System) C3_Check Is it a single proton (1H)? SplitCheck->C3_Check No (Singlet/Multiplet) Assign_Bn Assign: Benzyl CH2 (Diastereotopic) Integration->Assign_Bn 2H, J~15Hz (Deshielded/Aromatic influence) Assign_C6 Assign: Ring C6-H (Lactam Methylene) Integration->Assign_C6 2H, J~16Hz (Alpha to Carbonyl) Assign_Est Assign: Ethyl Ester CH2 Integration->Assign_Est 2H, Quartet, J~7Hz Assign_C3 Assign: C3-H (Chiral Center) ~3.8-4.2 ppm C3_Check->Assign_C3 Yes

Caption: Decision tree for distinguishing overlapping methylene signals in the mid-field region.

References

  • Gogoi, S., et al. (2018).[1] "Stereoselective synthesis of polysubstituted morpholines." Tetrahedron Letters. (General reference for morpholine NMR shifts and diastereotopicity).

  • Silverstein, R. M., et al. (2014).[1][2][3] Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source on AB quartets and diastereotopic protons).

  • PubChem Compound Summary. (2024). "Morpholine-3-carboxylic acid derivatives."[1][2][4] (Structural validation data).

  • Reich, H. J. (2023).[1] "WinPLT NMR Data: Diastereotopic Protons." University of Wisconsin-Madison. (Mechanistic explanation of magnetic non-equivalence).

Sources

Comparative

Comparative Guide: HPLC Method Development for Purity Analysis of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Executive Summary Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (hereafter referred to as EBOMC ). The Challenge: EBOMC is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (hereafter referred to as EBOMC ).

The Challenge: EBOMC is a critical heterocyclic intermediate, often used in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant analogues). Its purity analysis is complicated by:

  • Structural Similarity of Impurities: Specifically the hydrolyzed acid byproduct (4-benzyl-5-oxomorpholine-3-carboxylic acid) and unreacted starting materials (N-benzylserine derivatives).

  • UV Detection Limits: While the benzyl group provides UV activity, the morpholinone ring is relatively transparent, requiring low-UV detection (210–220 nm) where solvent cutoffs interfere.

  • Stereochemistry: The C3 position is chiral; while this guide focuses on chemical purity, the method must separate diastereomers if present.

Verdict: This guide compares a standard Isocratic C18 Protocol against an Optimized Acidic Gradient Protocol . The optimized method demonstrates superior resolution (


) of the critical acid impurity, whereas the isocratic method fails to provide baseline separation.

Part 1: Analyte Profile & Separation Strategy

To develop a self-validating method, we must understand the physicochemical properties of the analyte and its likely impurities.

PropertyEthyl 4-benzyl-5-oxomorpholine-3-carboxylateCritical Impurity: (S)-4-benzyl-5-oxomorpholine-3-carboxylic acidImpact on HPLC
Structure Morpholin-5-one ring, Ethyl ester, Benzyl groupMorpholin-5-one ring, Carboxylic acid , Benzyl groupThe impurity is significantly more polar and pH-sensitive.
LogP (Predicted) ~1.5 – 2.0 (Moderately Lipophilic)~0.5 – 0.9 (Polar)The ester elutes later on Reverse Phase (RP); the acid elutes early (solvent front) if not suppressed.
pKa Neutral (Amide-like lactam)~3.5 (Carboxylic acid)Critical: Mobile phase pH must be < 2.5 to suppress acid ionization and increase retention of the impurity.
UV Max ~254 nm (Benzyl), ~210 nm (Amide)SameDual-wavelength monitoring recommended (210 nm for sensitivity, 254 nm for specificity).
Mechanism of Separation (Visualized)

The following diagram illustrates the interaction logic used to select the stationary phase.

SeparationLogic cluster_pH Mobile Phase Strategy Analyte Analyte: EBOMC (Benzyl + Ester) C18 Stationary Phase: C18 (Hydrophobic Interaction) Analyte->C18 Strong Retention (Non-polar Ester) Phenyl Alternative: Phenyl-Hexyl (Pi-Pi Interaction) Analyte->Phenyl Enhanced Selectivity (Benzyl Ring Stacking) Impurity Impurity: Hydrolyzed Acid (COOH + Benzyl) Impurity->C18 Weak Retention (Polar Acid) Impurity->Phenyl Moderate Retention LowPH Low pH (< 2.5) LowPH->Impurity Suppresses Ionization (Increases Retention)

Figure 1: Separation mechanism logic. Low pH is critical to retain the acid impurity on the hydrophobic C18 column.

Part 2: Comparative Methodology

We evaluated three methods. Method B is the recommended standard for release testing.

Method A: The "Generic" Isocratic Approach

Commonly attempted first but often insufficient.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Shortcoming: The polar acid impurity elutes near the void volume (

    
    ), co-eluting with solvent peaks. The main ester peak broadens due to lack of focusing.
    
Method B: The Optimized Acidic Gradient (Recommended)

Designed for impurity profiling and stability indication.

  • Column: High-density C18 (e.g., Waters XSelect HSS T3 or YMC-Pack ODS-A), 3.5 µm, 150 x 4.6 mm.

    • Why: "T3" or high-carbon-load columns retain polar compounds better, preventing the acid impurity from eluting in the void.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to retain acid)

    • 2-15 min: 10%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.[1][2]

Method C: Phenyl-Hexyl Alternative

Used if Method B fails to separate stereoisomers or specific aromatic byproducts.

  • Column: Phenomenex Luna Phenyl-Hexyl.

  • Mechanism: Exploits

    
     interactions with the benzyl group of the analyte.
    

Part 3: Experimental Data & Comparison

The following data simulates a typical validation study comparing Method A (Isocratic) and Method B (Gradient) for a spiked sample containing 1% Acid Impurity.

Performance Metrics Table
ParameterMethod A (Isocratic)Method B (Optimized Gradient)Acceptance Criteria (USP <621>)
RT (Acid Impurity) 1.2 min (Interferes with void)4.5 min

RT (EBOMC Main) 6.8 min12.4 minN/A
Resolution (

)
N/A (Co-elution with solvent)6.2

Tailing Factor (

)
1.8 (Broadening)1.1 (Sharp)

Theoretical Plates (N) ~4,500> 15,000 General > 2000
S/N Ratio (LOQ) 8:1 (High noise at void)45:1

Interpretation
  • Method A Failure: The acid impurity (hydrolysis product) is too polar for 50% organic modifier. It rushes through the column, merging with the injection pulse. You cannot quantify purity accurately.

  • Method B Success: The initial 10% organic hold combined with low pH (2.2) keeps the acid impurity protonated (neutral) and allows it to interact with the C18 phase, eluting cleanly at 4.5 minutes. The gradient then sharpens the main EBOMC peak.

Part 4: Step-by-Step Optimized Protocol (Method B)

Reagent Preparation
  • Diluent: Mix Water:Acetonitrile (50:50). Note: Do not use pure acetonitrile as diluent; it causes peak distortion for early eluters.

  • Buffer (MPA): Add 1 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade water. Filter through 0.22 µm nylon filter.

Standard & Sample Prep
  • Stock Solution: Dissolve 10 mg EBOMC in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05% (0.5 µg/mL). Requirement: Signal-to-Noise ratio must be > 10.

System Suitability Test (SST)

Run the following sequence before analyzing samples:

  • Blank: Ensure no carryover or ghost peaks at the retention time of EBOMC.

  • Sensitivity Sol: Verify peak is visible.

  • Working Std (5 injections): %RSD of Area must be

    
    .
    
Method Development Workflow (Visualized)

MethodWorkflow Start Start: EBOMC Purity Analysis Solubility 1. Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility Scout 2. Scouting Run (Gradient 5-95% B) Solubility->Scout Decision Acid Impurity Separated? Scout->Decision Fail Issue: Acid elutes in void Decision->Fail No Success 3. Optimize Gradient (Flatten slope for Resolution) Decision->Success Yes Fix Action: Lower Initial %B to 5% Add H3PO4 (pH 2.2) Fail->Fix Fix->Scout Final 4. Final Method B (Validation) Success->Final

Figure 2: The iterative workflow used to arrive at Method B. The critical step is the "Fix" loop where pH control is introduced.

References

  • ChemicalBook. (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid Product & Synthesis Data. (Analogous method data for acid impurity). Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability parameters). Link

  • ICH Guidelines. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Validation criteria for purity methods). Link

  • PubChem. Compound Summary: Morpholine-3-carboxylic acid derivatives. (Structural data for pKa prediction). Link

Sources

Validation

X-ray crystallography data for ethyl 4-benzyl-5-oxomorpholine-3-carboxylate structural confirmation

Comprehensive Structural Confirmation Guide: X-Ray Crystallography vs. Alternative Modalities for Ethyl 4-Benzyl-5-oxomorpholine-3-carboxylate Executive Summary In small-molecule drug discovery, the precise structural el...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Confirmation Guide: X-Ray Crystallography vs. Alternative Modalities for Ethyl 4-Benzyl-5-oxomorpholine-3-carboxylate

Executive Summary

In small-molecule drug discovery, the precise structural elucidation of chiral building blocks is a non-negotiable quality control checkpoint. For ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-82-1; MW: 263.29), confirming the absolute configuration at the C3 stereocenter and the conformational pucker of the morpholine ring dictates its downstream utility in asymmetric synthesis.

As a Senior Application Scientist, I have designed this guide to objectively compare single-crystal X-ray diffraction (scXRD) against orthogonal modalities (NMR, HRMS, and MicroED). This document provides field-proven, self-validating experimental workflows engineered to establish absolute stereochemical truth.

Comparative Analysis of Structural Modalities

While multiple analytical techniques provide structural clues, they possess distinct limitations regarding three-dimensional spatial resolution and absolute configuration assignment.

  • Single-Crystal X-Ray Diffraction (scXRD): The definitive gold standard. By measuring the anomalous dispersion of X-rays, scXRD provides a 3D coordinate map of the molecule and unambiguously assigns absolute configuration via the Flack parameter .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR (NOESY/ROESY) is excellent for establishing relative stereochemistry and solution-state connectivity. However, NMR cannot independently determine absolute configuration without the addition of chiral derivatizing agents (e.g., Mosher's acid) or co-crystallization chaperones []([Link]).

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and elemental composition, but provides zero information regarding 3D atomic coordinates or stereochemistry.

  • Microcrystal Electron Diffraction (MicroED): An emerging cryogenic technique utilizing an electron diffractometer for sub-micron crystals [[1]]([Link]). While powerful for nanocrystals, it is currently less routine and more resource-intensive than scXRD for standard small molecules .

Modality Performance Comparison
ModalityPrimary OutputAbsolute Configuration?Sample RequirementTime-to-ResultRelative Cost
scXRD 3D Atomic CoordinatesYes (Flack Parameter)Single crystal (>50 µm)1–3 DaysHigh
NMR (2D) Connectivity & Relative StereoNo (Unless derivatized)2–5 mg (Solution)2–4 HoursLow
HRMS Exact Mass & FormulaNo < 1 µgMinutesLow
MicroED 3D Atomic CoordinatesYes (Dynamical refinement)Nanocrystals (<1 µm)1–2 WeeksVery High

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We prioritize causality—explaining why specific parameters are chosen over others.

Protocol 1: Vapor Diffusion Crystallization

Obtaining a diffraction-quality crystal is historically the chief barrier in X-ray crystallography . Small organic esters like ethyl 4-benzyl-5-oxomorpholine-3-carboxylate are prone to forming oils or amorphous precipitates upon rapid solvent evaporation.

  • The Causality: Vapor diffusion is selected because it controls the rate of supersaturation. By allowing an anti-solvent to slowly diffuse into the sample solution via the vapor phase, the system avoids kinetic trapping and thermodynamically favors the nucleation of a single, highly ordered crystal .

Step-by-Step Workflow:

  • Solubilization: Dissolve 5 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner glass vial.

  • Chamber Setup: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of n-hexane (anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Incubate in a vibration-free environment at 4 °C.

  • Harvesting: After 3–7 days, inspect under a polarized light microscope. Harvest a crystal exhibiting sharp optical extinction with minimum dimensions of 0.1 × 0.1 × 0.1 mm .

Protocol 2: scXRD Data Collection & Absolute Structure Refinement

Because ethyl 4-benzyl-5-oxomorpholine-3-carboxylate consists entirely of "light atoms" (C, H, N, O), standard Molybdenum (Mo Kα) X-ray sources often fail to produce a measurable anomalous signal.

  • The Causality: We strictly mandate the use of a Copper (Cu Kα, λ = 1.5418 Å) X-ray source. The longer wavelength of Cu radiation significantly enhances the anomalous scattering cross-section of oxygen and nitrogen, which is mathematically required to calculate a reliable Flack parameter for absolute configuration .

Step-by-Step Workflow:

  • Cryo-Mounting: Mount the crystal on a polyimide microloop using paratone oil. Immediately transfer to the goniometer under a 100 K nitrogen cold stream to minimize thermal atomic displacement (B-factors) and mitigate radiation damage.

  • Data Collection: Execute a data collection strategy targeting high redundancy (>4.0) to accurately measure Friedel pairs (the intensity differences between

    
     and 
    
    
    
    reflections).
  • Integration & Refinement: Integrate the data and apply empirical absorption corrections. Solve the structure using intrinsic phasing and refine via full-matrix least-squares on

    
    .
    
  • Validation (Self-Check): Interrogate the Flack parameter. A value of

    
      confirms the correct enantiomer. A value near 
    
    
    
    indicates the model is inverted, requiring coordinate inversion [[2]]([Link]).
Protocol 3: Orthogonal Solution-State Validation (2D NMR)

Crystal packing forces can occasionally distort molecular conformations. To validate that the solid-state morpholine chair conformation persists in solution, we employ NOESY NMR.

  • The Causality: The Nuclear Overhauser Effect (NOE) measures dipole-dipole interactions through space rather than through bonds. By setting a mixing time of 400 ms, we can detect protons that are within 5 Å of each other, confirming the relative pseudo-axial/equatorial positioning of the C3 proton against the benzyl-substituted nitrogen.

Step-by-Step Workflow:

  • Dissolve 2 mg of the compound in 0.6 mL of CDCl

    
    .
    
  • Acquire a 2D NOESY spectrum at 298 K.

  • Map the cross-peaks between the C3 methine proton and the C5/C6 morpholine ring protons to corroborate the 3D coordinates generated by the scXRD model.

Structural Elucidation Decision Pathway

G Start Ethyl 4-benzyl-5-oxomorpholine- 3-carboxylate (MW: 263.29) Purity Purity & Mass Confirmation (HRMS / HPLC) Start->Purity Decision Physical State Assessment (Crystallizable?) Purity->Decision XrayPrep Vapor Diffusion Crystallization (DCM / Hexane) Decision->XrayPrep Solid/Crystal NMRPrep Chiral Derivatization (Mosher's Acid) Decision->NMRPrep Oil/Amorphous XrayData scXRD Data Collection (Cu Kα Radiation, 100 K) XrayPrep->XrayData XrayResult Absolute Configuration (Flack Parameter ≈ 0) XrayData->XrayResult NMRData 2D NMR Spectroscopy (NOESY / ROESY) NMRPrep->NMRData NMRResult Relative Stereochemistry (Solution State) NMRData->NMRResult

Workflow for structural elucidation of chiral morpholines comparing scXRD and NMR pathways.

References

  • Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. URL:[Link]

  • [3] How to grow crystals for X-ray crystallography. Journal of Applied Crystallography (IUCr). URL:[Link]

  • [4] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics (ACS). URL:[Link]

  • [5] Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. Crystals (MDPI). URL:[Link]

  • [6] X-ray Crystallography - Principle, Workflow and Applications. Creative BioMart. URL:[Link]

  • [2] X-Ray Crystallography of Chemical Compounds. National Institutes of Health (PMC). URL:[Link]

  • [7] X-ray crystallography. Wikipedia. URL:[Link]

  • [1] Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm (RSC). URL:[Link]

Sources

Comparative

Validating Enantiomeric Excess of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Executive Summary: The Stereochemical Challenge Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a critical chiral scaffold, often derived from L-Serine or D-Serine . It serves as a core intermediate for neurokinin-1 rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a critical chiral scaffold, often derived from L-Serine or D-Serine . It serves as a core intermediate for neurokinin-1 receptor antagonists (e.g., Aprepitant analogs) and various peptidomimetics.

The Validation Problem: While the starting material (e.g., N-benzyl-L-serine) is enantiopure, the cyclization step involving chloroacetyl chloride and subsequent base treatment (e.g., K2CO3 or NaH) poses a significant risk of racemization via an enolate intermediate at the C3 position. Therefore, validating the enantiomeric excess (ee) is not just a purity check—it is a validation of the synthetic integrity.

This guide compares three validation methodologies, prioritizing the Chiral Stationary Phase (CSP) HPLC as the gold standard, while evaluating NMR and Polarimetry as secondary tools.

Validation Workflow Logic

The following diagram illustrates the decision matrix for validating the stereochemistry of this morpholinone derivative.

ValidationWorkflow Start Crude Product (Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate) RacemizationCheck Risk Assessment: Was strong base used? Start->RacemizationCheck MethodSelect Select Validation Method RacemizationCheck->MethodSelect High Risk HPLC Method A: Chiral HPLC (Gold Standard) MethodSelect->HPLC Quantification Required NMR Method B: 1H-NMR + CSA (Rapid Screen) MethodSelect->NMR Quick Check / No Column Polarimetry Method C: Polarimetry (Disqualified for ee) MethodSelect->Polarimetry Identity Only Action_HPLC Calculate Area % (R vs S) HPLC->Action_HPLC Action_NMR Observe Split of Benzylic Protons NMR->Action_NMR

Figure 1: Decision matrix for selecting the appropriate validation method based on accuracy requirements.

Comparative Analysis of Methods

FeatureMethod A: Chiral HPLC Method B: 1H-NMR (CSA) Method C: Polarimetry
Accuracy High (>99.9%)Moderate (~95-98%)Low (prone to solvent effects)
Limit of Detection < 0.1% impurity~1-2% impurityN/A (Aggregate signal only)
Sample Requirement Microgram scale5-10 mg>50 mg
Cost per Run High (Column investment)Low (Reagent cost)Low
Throughput 15-30 min/sample10 min/sample2 min/sample
Suitability Validation & QC Release In-process Check Identity Confirmation Only

Detailed Experimental Protocols

Method A: Chiral Stationary Phase HPLC (The Gold Standard)

Causality & Selection: For morpholine-3-carboxylate derivatives, the separation mechanism relies on the interaction between the carbonyl groups (ester and amide) and the chiral selector.

  • Primary Recommendation (Normal Phase): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The normal phase is preferred for the ethyl ester to prevent hydrolysis and maximize the solubility of the hydrophobic benzyl group.

  • Secondary Recommendation (Reverse Phase): Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-R). This is validated for the corresponding acid form [1].

Protocol 1: Normal Phase (Recommended for Ethyl Ester)

This method is self-validating because the non-polar mobile phase prevents ester hydrolysis during the run.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Note: If peaks are too broad, add 0.1% Diethylamine (DEA) to sharpen the amine-like morpholine peak, though the amide nature usually mitigates tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the Benzyl chromophore).

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.

Protocol 2: Reverse Phase (Validated for Acid/Ester)

Based on literature for the (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid [1].

  • Column: Chiralcel OJ-R (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : 0.2% H3PO4 (aq) (50:50).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 220 nm.

  • Retention: The (S)-enantiomer typically elutes first (~7.9 min) under these conditions [1].

Data Output & Calculation:


[2]
Method B: 1H-NMR with Chiral Solvating Agents (CSA)[3]

Expert Insight: If you lack a chiral column, you can use Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)3) . The Europium coordinates with the oxo-morpholine carbonyls, inducing a chemical shift difference (


) between enantiomers.
Protocol:
  • Solvent: Dissolve 10 mg of the ethyl ester in 0.6 mL of CDCl3.

  • Baseline Scan: Acquire a standard 1H-NMR spectrum. Note the chemical shift of the benzylic protons (AB quartet around 4.0-5.0 ppm) or the ester methylene protons (quartet around 4.2 ppm).

  • Titration: Add solid Eu(hfc)3 in 0.1 equivalent increments (up to 0.5 eq).

  • Observation: Monitor the splitting of the ester methyl triplet or the benzylic protons. The signals will broaden and shift downfield.

  • Quantification: Integrate the split signals.

    • Warning: Line broadening often obscures <5% minor enantiomer, making this method poor for high-purity validation (e.g., >98% ee).

Self-Validating System: The "Racemate Spike"

You cannot trust a "single peak" in chiral HPLC unless you prove the column can separate the enantiomers.

Procedure:

  • Synthesize/Purchase Racemate: Intentionally racemize a small aliquot of your sample (reflux with NaOEt in EtOH for 1 hour) or mix L- and D- starting materials.

  • Run the Racemate: Inject the racemic mixture using Method A.

  • Confirm Separation: Ensure baseline resolution (

    
    ).
    
  • Spike: Inject your pure sample spiked with the racemate.

  • Result: You should see the major peak increase and a distinct minor peak appear. This confirms the minor peak is not an impurity but the enantiomer.

HPLC_Validation Step1 Inject Racemate Step2 Check Resolution (Rs > 1.5) Step1->Step2 Step3 Inject Pure Sample Step2->Step3 Pass Step4 Calculate ee Step3->Step4

Figure 2: The "Racemate Spike" workflow is mandatory to validate that a single peak represents enantiomeric purity rather than co-elution.

References

  • ChemicalBook. (2025).[1] (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid Synthesis and HPLC Conditions. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OJ-R. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations - Method Development Guide. Retrieved from

Sources

Validation

Publish Comparison Guide: FTIR Spectral Assignment for Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate , a critical chiral intermediate often used in the synthesis of neurokinin-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate , a critical chiral intermediate often used in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant).

Executive Summary & Compound Profile

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-82-1) is a heterocyclic building block characterized by a morpholin-3-one core. Its structural integrity is defined by two distinct carbonyl environments: a lactam (cyclic amide) and an ester .[1]

Accurate FTIR assignment is critical for:

  • Reaction Monitoring: Confirming cyclization of the linear precursor (N-benzyl-L-serine ethyl ester derivative).

  • Purity Profiling: Distinguishing the ester from its hydrolysis product (the free acid) or the decarboxylated impurity.[1]

Chemical Structure Context[2][3][4][5][6][7][8][9][10][11][12]
  • Core Scaffold: 6-membered morpholine ring.

  • Key Functionalities:

    • C3-Ester: Ethyl carboxylate (sensitive to hydrolysis).

    • C5-Oxo: Lactam carbonyl (indicator of cyclization).

    • N4-Benzyl: Aromatic hydrophobic anchor.

Experimental Protocol: FTIR-ATR Acquisition

To ensure reproducible spectral data, the following "Self-Validating" protocol is recommended. This method minimizes sampling error and hygroscopic interference.[1]

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid

      
       cooled for high sensitivity).
      
    • Crystal: Diamond/ZnSe (Single bounce).[1]

    • Resolution:

      
       (Standard) or 
      
      
      
      (High Res for carbonyl separation).
    • Scans: 32 sample scans vs. 32 background scans.

  • Sample Preparation:

    • State: The compound is typically a viscous oil or low-melting solid.

    • Application: Apply ~5-10 mg directly to the crystal center. Ensure full contact by applying pressure until the force gauge peaks.[1]

    • Validation: Check the energy throughput. If

      
       of background, clean crystal with isopropanol and re-clamp.[1]
      
  • Data Processing:

    • Apply Atmospheric Correction (to remove

      
       vapor).[1]
      
    • Apply ATR Correction (if comparing to transmission library spectra).

Detailed Spectral Peak Assignment

The "Performance" of this assignment lies in the resolution of the two carbonyl peaks and the identification of the ether linkage.[1]

Table 1: Critical FTIR Frequency Assignments
Frequency Region (

)
IntensityFunctional Group AssignmentStructural Causality (Mechanism)
3080 – 3030 WeakC-H Stretch (Aromatic) Benzyl ring protons (

C-H).
2980 – 2850 MediumC-H Stretch (Aliphatic) Ethyl group (

) and Morpholine ring (

).[1]
1750 – 1735 Strong C=O[1][2] Stretch (Ester) The exocyclic ethyl ester carbonyl.[1] Electron-withdrawing oxygen increases bond order, shifting it to higher wavenumber.
1680 – 1650 Strong C=O[1] Stretch (Lactam) The endocyclic amide carbonyl (5-oxo). Resonance with the nitrogen lone pair lowers the bond order compared to the ester.
1495, 1455 MediumC=C Ring Stretch Aromatic ring breathing modes (Benzyl).[1]
1250 – 1150 StrongC-O-C Stretch (Ester) Asymmetric stretching of the ester linkage (

).
1120 – 1080 MediumC-O-C Stretch (Ether) The morpholine ring ether oxygen.[1] Critical for confirming ring closure.[1]
750, 700 StrongC-H Out-of-Plane (OOP) Mono-substituted benzene ring (Benzyl group signature).

Technical Insight: The separation between the Ester C=O (~1740) and Lactam C=O (~1660) is the primary "Fingerprint of Purity."[1] If these peaks merge or broaden significantly, it suggests H-bonding impurities or hydrolysis.[1]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product's spectrum against its immediate chemical "alternatives" (precursors and degradants) to guide process decisions.[1]

Comparison 1: Target Product vs. Linear Precursor
  • Alternative: N-benzyl-N-(2-chloroacetyl)-L-serine ethyl ester (Uncyclized).

  • Differentiation:

    • Target (Cyclized): Shows a strong Ether C-O-C band at ~1100

      
       (Morpholine ring formation).
      
    • Alternative (Linear): Shows a broad O-H stretch (~3300-3400

      
      ) from the serine hydroxyl group.
      
    • Result: Disappearance of O-H and sharpening of the Ether band confirms successful cyclization (Williamson ether synthesis type step).[1]

Comparison 2: Target Product vs. Hydrolyzed Acid
  • Alternative: (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (Free Acid).

  • Differentiation:

    • Target (Ester): Sharp C=O at 1740

      
       .
      
    • Alternative (Acid): The carbonyl band shifts to 1710-1720

      
        (dimeric acid H-bonding) and a broad, messy "fermi resonance" band appears from 3300-2500 
      
      
      
      (O-H of carboxylic acid).
    • Result: Appearance of the broad O-H feature indicates ester hydrolysis (degradation).[1]

Visualizing the Characterization Logic

The following diagram illustrates the decision logic for assigning the spectrum and validating the synthesis.

Spectral_Logic_Flow Start Sample Spectrum Acquired Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) Start->Check_OH OH_Yes Yes: O-H Present Check_OH->OH_Yes Band Detected OH_No No: Region Clear Check_OH->OH_No Baseline Flat Identify_Impurity Impurity Identification OH_Yes->Identify_Impurity Precursor Linear Precursor (Unreacted Serine OH) Identify_Impurity->Precursor If C-O-C (Ether) Weak Hydrolysis Free Acid (Hydrolyzed Ester) Identify_Impurity->Hydrolysis If C=O Shifted <1720 Check_CO Check Carbonyl Region (1600-1800 cm⁻¹) OH_No->Check_CO Two_Peaks Two Distinct Peaks? (~1740 & ~1660) Check_CO->Two_Peaks Ester + Lactam One_Peak Single/Merged Peak? Check_CO->One_Peak Confirmed CONFIRMED TARGET: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Two_Peaks->Confirmed Issue Resolution Issue or Wrong Compound One_Peak->Issue

Figure 1: Spectral Logic Flowchart for validating the identity of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate. This decision tree allows QC analysts to rapidly distinguish the target product from common synthetic byproducts.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Morpholin-3-one Derivatives. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3] (General reference for Lactam/Ester shifts).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

[1] Executive Summary & Chemical Profile Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-82-1 / 106973-40-4) is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (CAS: 106910-82-1 / 106973-40-4) is a specialized heterocyclic building block used primarily in medicinal chemistry as a scaffold for drug discovery. Unlike common solvents, this compound presents specific disposal challenges due to its lipophilicity (benzyl group) and biological stability (morpholine ring).

Improper disposal into municipal water systems is strictly prohibited. The morpholine moiety is resistant to standard biological wastewater treatment, posing a risk of bio-accumulation in aquatic environments. This guide mandates High-Temperature Incineration as the only acceptable disposal method to ensure complete mineralization.

Chemical Hazard Deconstruction
Functional GroupHazard CharacteristicDisposal Implication
Ethyl Ester Hydrolytically unstable under extreme pH.Do not mix with strong acids/bases in waste streams to prevent exothermic hydrolysis and pressure buildup.
Benzyl Group High lipophilicity.High potential for soil adsorption; requires organic solvent dissolution for complete transfer.
Oxomorpholine Cyclic amide (Lactam).Biologically robust. Must be incinerated ; not suitable for aqueous neutralization or drain disposal.

Pre-Disposal Validation & Segregation

The Golden Rule of Chemical Waste: Never mix unknown streams. To ensure a self-validating safety system, perform the following checks before moving the chemical to waste containers:

  • Halogen Check: This compound contains Carbon, Hydrogen, Nitrogen, and Oxygen only.

    • Validation: Verify the label does not indicate co-solvents like Dichloromethane (DCM).

    • Action: Dispose of in Non-Halogenated waste streams to reduce disposal costs and environmental impact.

  • Physical State Assessment:

    • Solid (Powder/Crystals): Segregate into solid hazardous waste.

    • Solution (Mother Liquor): Segregate into liquid organic waste.

Waste Stream Compatibility Table
Waste StreamStatusRationale
Non-Halogenated Organics PREFERRED Compatible with standard fuel-blending incineration protocols.
Halogenated Organics AcceptableSafe, but chemically unnecessary and financially inefficient (higher disposal cost).
Aqueous (Acid/Base) PROHIBITED Risk of precipitation or hydrolysis; creates "mixed waste" that is difficult to treat.
Trash/Biohazard PROHIBITED Illegal under RCRA and local environmental laws.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent dermal absorption and inhalation of fine particulates.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 mask (if handling dry powder outside a fume hood).

  • Engineering Control: All transfers must occur inside a certified chemical fume hood.

Phase 2: Solid Waste (Pure Compound)
  • Containment: Place the solid substance into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Solvent Rinse: Rinse the original glass vial with a small volume of Acetone or Ethyl Acetate.

    • Why? To remove residual potent compounds from the glass.[1]

    • Action: Pour this rinse into the Liquid Waste container (see Phase 3).

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated "Solid Hazardous Waste" drum.

Phase 3: Liquid Waste (Solutions/Rinsates)
  • Solvent Selection: Ensure the compound is dissolved in a compatible combustible solvent (e.g., Ethanol, Acetone).

  • Transfer: Pour slowly into the Non-Halogenated Organic Waste carboy.

    • Critical Check: Ensure the carboy is grounded (if metal) or bonded to prevent static discharge, although the flashpoint of this specific ester is high, the solvent matrix likely has a low flashpoint.

  • Labeling: Immediately update the waste tag.

Phase 4: Labeling & Documentation (The "Chain of Custody")

Every container must carry a hazardous waste tag containing:

  • Full Chemical Name: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate.[2][3]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Composition: If in solution, list the solvent % (e.g., "Acetone 90%, Ethyl 4-benzyl... 10%").

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this specific scaffold.

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess SolidPath Solid / Powder Assess->SolidPath Dry LiquidPath Liquid / Solution Assess->LiquidPath Dissolved Rinse Rinse Original Container (Acetone/EtOAc) SolidPath->Rinse Bag Double Bag / Jar SolidPath->Bag LiquidStream Select Stream: Non-Halogenated Organic LiquidPath->LiquidStream Rinse->LiquidPath Rinsate Label Labeling: 'Toxic, Irritant, Organic' Bag->Label LiquidStream->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Decision matrix for the segregation and packaging of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate waste streams.

Regulatory Compliance & RCRA Classification

While this specific CAS is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it must be managed as a hazardous waste based on Characteristic Guidelines and the "Precautionary Principle" of research chemicals.

  • RCRA Waste Code Recommendation:

    • If dissolved in Acetone/Ethanol: D001 (Ignitable).

    • If pure substance: Classify as Hazardous Waste - Toxic (Non-RCRA Listed) unless TCLP testing proves otherwise. Most institutions default to managing it as regulated chemical waste.

  • European Waste Catalogue (EWC):

    • Code 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Emergency Spill Response[2][5]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don nitrile gloves and safety goggles.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquids: Absorb with vermiculite or clay-based absorbent pads.[1]

  • Clean: Wash the surface with a soap/water solution (surfactants help solubilize the benzyl group).

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Morpholine-3-carboxylic acid derivatives. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Operational Safety & Handling Guide: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate Part 1: Emergency Response Card (Cut-Out) CRITICAL DATA Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate CAS Number 106910-82-1 (General) / 10...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Part 1: Emergency Response Card (Cut-Out)

CRITICAL DATA Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
CAS Number 106910-82-1 (General) / 106973-40-4 (S-isomer)
Physical State White to off-white crystalline powder
Hazard Class Irritant / Harmful (Based on structural analogues/acid precursor)
GHS Signals WARNING H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
First Aid Eyes: Rinse 15 min.[1][2][3] Skin: Wash with soap/water.[2][3] Inhalation: Fresh air.[1][2][3] Ingestion: Rinse mouth, do NOT induce vomiting.
Fire Carbon dioxide, dry chemical, foam.[2][4] Emits toxic NOx fumes.
Spill Dampen with inert absorbent to avoid dust. Scoop into sealed waste container.

Part 2: Risk Assessment & Hazard Identification

1. Chemical Identity & Properties

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: ~263.29 g/mol

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.

  • Stability: Stable under dry conditions. Ester linkage susceptible to hydrolysis in strong acid/base.

2. Toxicological Profile (Inferred) While specific toxicological data for the ethyl ester is limited, the hydrolysis product ((S)-4-benzyl-5-oxomorpholine-3-carboxylic acid) and precursors (chloroacetyl chloride, benzyl derivatives) suggest significant reactivity.

  • Primary Hazard: Mucous membrane irritation (dust inhalation).

  • Secondary Hazard: Skin sensitization (potential for allergic reaction upon repeated contact).[5]

  • Systemic Toxicity: Treat as a potential metabolic inhibitor due to the morpholine core.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, providing a decision framework based on experimental scale.

Exposure Scenario Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Standard Bench Handling (<1g, solid)Nitrile (0.11 mm) Change every 30 mins.Double gloving recommended.Safety Glasses with side shields.[3]Lab fume hood (Sash <18").Cotton Lab Coat + Long pants + Closed shoes.
Synthesis/Scale-Up (>1g, or in solution)High-Breakthrough Nitrile (0.2 mm) or Laminate (Silver Shield) if using penetrating solvents (DCM).Chemical Splash Goggles.[4]Lab fume hood required.Chemical-resistant apron over lab coat.
Spill Cleanup (Powder release)Double Nitrile (Outer glove extended cuff).Face Shield + Goggles.[3][4]N95/P100 Respirator (if outside hood).Tyvek disposable suit recommended.
PPE Decision Logic Diagram

PPE_Logic Start Start: Task Definition Form Physical Form? Start->Form Qty Quantity? Form->Qty Solid Solvent Solvent Used? Form->Solvent Solution Level1 LEVEL 1: Standard (Nitrile, Glasses, Lab Coat) Qty->Level1 < 1g Level2 LEVEL 2: Enhanced (Thick Nitrile, Goggles, Apron) Qty->Level2 > 1g Solvent->Level1 Water/Ethanol Level3 LEVEL 3: High Hazard (Laminate Gloves, Respirator) Solvent->Level3 DCM/DMF/DMSO

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.

Part 4: Operational Protocol (Step-by-Step)

Workflow 1: Safe Weighing & Transfer

Objective: Prevent dust generation and surface contamination.

  • Preparation:

    • Bring the container to the balance inside a fume hood if possible. If the balance is outside, use a secondary containment tray.

    • Pre-weigh a sealable transfer vessel (e.g., scintillation vial).

  • Anti-Static Measures:

    • Morpholine derivatives can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before use.

  • Transfer:

    • Do not pour from the stock bottle. Use a clean, dry spatula.

    • Immediately recap the stock bottle after removing the required amount.

  • Decontamination:

    • Wipe the balance area and the exterior of the transfer vessel with a damp Kimwipe (ethanol/water) immediately after weighing. Discard the wipe as hazardous waste.

Workflow 2: Reaction Setup (Synthesis)

Context: Common usage involves hydrolysis or nucleophilic substitution.

  • Solvent Selection:

    • Preferred: Ethyl Acetate, Ethanol (Lower toxicity).

    • Avoid: DCM (permeates standard gloves), unless necessary for solubility.

  • Temperature Control:

    • If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis if the flask breaks.

  • Quenching:

    • Reactions involving this ester often require acidic workups. Add acid slowly at 0°C to control exotherms.

Handling Workflow Diagram

Handling_Workflow cluster_safety Critical Control Points Storage Storage (Dry, RT, Sealed) Check Visual Inspection (Crystals vs. Clumps) Storage->Check Weighing Weighing (Anti-static, Fume Hood) Check->Weighing Pass Dissolution Dissolution (Add Solvent to Solid) Weighing->Dissolution Reaction Reaction Setup (Inert Atmosphere N2/Ar) Dissolution->Reaction Waste Waste Disposal (Segregated Liquid/Solid) Reaction->Waste

Figure 2: Operational workflow emphasizing critical control points where exposure risk is highest.

Part 5: Disposal & Decontamination

Decontamination of Glassware:

  • Rinse glassware with Acetone first (solubilizes organic residue).

  • Follow with a Soap/Water wash.[2][3]

  • Collect the first acetone rinse as Halogenated Organic Waste (if DCM was used) or Non-Halogenated Organic Waste .

Waste Categorization:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (Double-bagged).

  • Liquid Waste:

    • Stream A (High BTU): Solvents containing the product.

    • Stream B (Aqueous): Aqueous layers from extractions (check pH before disposal).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Morpholine Derivatives Toxicity Profile. National Library of Medicine. Retrieved February 26, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.